Product packaging for Octahydroaminoacridine(Cat. No.:CAS No. 13415-07-1)

Octahydroaminoacridine

Cat. No.: B1212196
CAS No.: 13415-07-1
M. Wt: 202.30 g/mol
InChI Key: BMRFESVZYWRROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octahydroaminoacridine is a novel tacrine analogue that acts as a potent and dose-dependent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This mechanism is critical in Alzheimer's disease (AD) research, as it aims to restore cholinergic function in the brain. Evidence from a Phase II multicenter, randomized, double-blind, placebo-controlled clinical trial demonstrates that this compound significantly improves cognitive function and behavior in subjects with mild-to-moderate Alzheimer's disease. The study, which assessed changes on the ADAS-cog scale over 16 weeks, found that the high-dose group (4 mg, thrice daily) showed a substantially greater improvement (-4.2 points) compared to the placebo group (+1.4 points) . Furthermore, patients in the high-dose group exhibited better performance in activities of daily living (ADL) and clinician-rated impressions of change (CIBIC+) . With its well-documented efficacy and a safety profile that showed no significant difference in adverse events compared to placebo in clinical investigation, this compound is a valuable candidate for neurological research . This product is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B1212196 Octahydroaminoacridine CAS No. 13415-07-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13415-07-1

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octahydroacridin-9-amine

InChI

InChI=1S/C13H18N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H2,(H2,14,15)

InChI Key

BMRFESVZYWRROS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCCC3=N2)N

Other CAS No.

13415-07-1

Synonyms

octahydroaminoacridine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Octahydroaminoacridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of octahydroaminoacridines, with a primary focus on its most studied derivative, Tacrine (1,2,3,4,5,6,7,8-octahydro-9-aminoacridine). This document details the molecular targets, associated signaling pathways, quantitative interaction data, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: A Multi-Target Profile

The therapeutic and toxicological effects of octahydroaminoacridines, particularly Tacrine, are not attributed to a single mode of action but rather to a multi-target profile. The principal mechanism is the inhibition of cholinesterases, which is central to its use in Alzheimer's disease. However, its interactions with other neuronal targets contribute to its complex pharmacological profile.

Cholinesterase Inhibition

The most well-established mechanism of action for Tacrine is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] By inhibiting these enzymes, Tacrine increases the concentration and duration of action of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] Kinetic studies have shown that Tacrine acts as a mixed inhibitor for both AChE and BChE.[3]

Monoamine Oxidase (MAO) Inhibition

Tacrine and its derivatives have been shown to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4][5] MAO-B activity is known to increase with age and in neurodegenerative diseases like Alzheimer's.[1] Inhibition of MAO-B can reduce the degradation of monoamine neurotransmitters and decrease the production of reactive oxygen species, offering a potential neuroprotective effect.[1]

Ion Channel Modulation

Octahydroaminoacridines have been demonstrated to modulate the function of various ion channels. Tacrine is known to block voltage-gated potassium (K+) channels, which can lead to a prolongation of the action potential and enhanced neurotransmitter release.[6] Additionally, it has been shown to decrease calcium influx through L-type voltage-gated calcium channels.[7]

NMDA Receptor Antagonism

Tacrine and its analogs have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission and excitotoxicity.[8] While Tacrine itself is a relatively low-affinity antagonist, this activity is significant as it points towards a potential neuroprotective mechanism by mitigating glutamate-induced neuronal damage.[8]

Quantitative Data Presentation

The following tables summarize the quantitative data for the interaction of Tacrine and its derivatives with their molecular targets.

Table 1: Cholinesterase Inhibition by Tacrine
Enzyme Inhibitor IC50 (nM) Ki (nM)
Acetylcholinesterase (AChE)Tacrine31[3][7], 109[2], 333[9]13[3]
Butyrylcholinesterase (BChE)Tacrine25.6[3], 26.5[7]12[3]
Table 2: Monoamine Oxidase (MAO) Inhibition by Tacrine Derivatives
Compound MAO-A IC50 (µM) MAO-B IC50 (µM)
Tacrine-Selegiline Hybrid (8g)0.3724[4]0.1810[4]
Tacrine-Chromene Hybrid (5c)-5.15[10]
Tacrine-Chromene Hybrid (5d)-2.42[10]
Table 3: Potassium Channel Inhibition by Tacrine and a Derivative
Compound IC50 (µM)
Tacrine50.5[6]
Bis(3)-tacrine0.45[6]
Table 4: NMDA Receptor Inhibition by Tacrine Derivatives
Compound NMDA Receptor Subtype IC50 (µM)
K-1599GluN1/GluN2A4.16[8]
K-1575GluN1/GluN2A6.31[8]
K-1576GluN1/GluN2A6.93[8]
K-1599GluN1/GluN2B14.56[8]
K-1575GluN1/GluN2B8.24[8]
K-1576GluN1/GluN2B8.32[8]

Signaling Pathways and Experimental Workflows

Cholinergic Neurotransmission and Tacrine's Modulation

The following diagram illustrates the primary mechanism of Tacrine in enhancing cholinergic neurotransmission through the inhibition of acetylcholinesterase.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh ChT Choline Transporter Choline Choline Choline->ChT Uptake AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding AChE->Choline Products Tacrine Tacrine Tacrine->AChE Inhibition Signal Signal Transduction AChR->Signal AChE_Workflow start Start prep_reagents Prepare Reagents: - AChE solution - DTNB (Ellman's Reagent) - Acetylthiocholine (substrate) - Test compound (e.g., Tacrine) dilutions start->prep_reagents incubation Incubate AChE with Test Compound prep_reagents->incubation add_substrate Add DTNB and Acetylthiocholine incubation->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

References

An In-depth Technical Guide to the Pharmacological Profile of Octahydroaminoacridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroaminoacridine is a novel acetylcholinesterase (AChE) inhibitor that has been investigated for its therapeutic potential in Alzheimer's disease. As a derivative of tetrahydroaminoacridine (THA), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's, this compound represents a next-generation compound designed to improve upon the pharmacological and safety profile of its predecessor. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, clinical efficacy, and the experimental methodologies used in its evaluation. Due to the limited availability of specific preclinical quantitative data for this compound in the public domain, data for the related compound tetrahydroaminoacridine (THA) is included for comparative context where appropriate, with clear distinctions made.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating its action.[2] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine at cholinergic synapses. This enhancement of cholinergic neurotransmission is a key therapeutic strategy in Alzheimer's disease, as the disease is characterized by a deficit in cholinergic function.[3]

While specific IC50 values for this compound are not publicly available, its predecessor, THA, is a potent non-competitive inhibitor of rat brain cholinesterase with an IC50 of 57 ± 6 nM and bovine erythrocyte acetylcholinesterase with an IC50 of 50 ± 10 nM. It is also a more potent inhibitor of horse serum butyrylcholinesterase, with an IC50 of 7.2 ± 1.4 nM.[4]

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibition Neuronal_Signal Neuronal Signal Transduction Postsynaptic_Receptor->Neuronal_Signal Activation

Caption: Acetylcholinesterase Inhibition by this compound.

Quantitative Pharmacological Data

Table 1: Clinical Efficacy of this compound Succinate in Alzheimer's Disease (Phase II) [1]

Dosage GroupChange from Baseline in ADAS-cog Score (Week 16)
Placebo1.4
Low-dose (1 mg, TID)-2.1
Middle-dose (2 mg, TID)-2.2
High-dose (4 mg, TID)-4.2

TID: Ter in die (three times a day). A negative change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) score indicates improvement.

Table 2: Preclinical Receptor Binding Profile of Tetrahydroaminoacridine (THA) [4]

Receptor SubtypeLigandKi (nM)
Muscarinic M1[3H]Pirenzepine600
Muscarinic M2[3H]AF-DX 116880

This data is for the related compound THA and is provided for contextual understanding. Specific receptor binding affinities for this compound are not publicly available.

Table 3: Preclinical Pharmacokinetic Parameters

CompoundSpeciesRouteCmaxTmaxt1/2Bioavailability
This compoundData Not Available-----
Acridine-4-carboxamide (related compound)RatIV (18 µmol/kg)--2.1 ± 0.7 h-

Pharmacokinetic data for a related acridine derivative is provided for illustrative purposes. Specific preclinical pharmacokinetic parameters for this compound are not publicly available.[5]

Experimental Protocols

This section details the methodologies for key experiments relevant to the pharmacological profiling of acetylcholinesterase inhibitors like this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for determining the in vitro inhibitory activity of a compound against acetylcholinesterase.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound) solution at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Add the test compound solution at various concentrations to the respective wells. A control well should contain the vehicle used to dissolve the test compound.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for AChE Inhibition Assay

AChE_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Buffer Add Buffer Prep_DTNB Add DTNB Prep_Buffer->Prep_DTNB Prep_AChE Add AChE Solution Prep_DTNB->Prep_AChE Prep_Inhibitor Add Inhibitor (this compound) Prep_AChE->Prep_Inhibitor Incubation Incubate Prep_Inhibitor->Incubation Add_Substrate Add Substrate (ATCI) Incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for Determining AChE Inhibition using Ellman's Method.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-pirenzepine for M1 muscarinic receptors)

  • Unlabeled test compound (this compound) solution at various concentrations

  • Incubation buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • In reaction tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Total binding is determined in the absence of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand that saturates the receptors.

  • Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the unlabeled test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship in Radioligand Binding Assay

Binding_Assay_Logic cluster_components Assay Components cluster_binding Binding Conditions cluster_measurement Measurement & Analysis Receptor Receptor Preparation Total_Binding Total Binding (Receptor + Radioligand) Receptor->Total_Binding Nonspecific_Binding Nonspecific Binding (Receptor + Radioligand + Excess Unlabeled Ligand) Receptor->Nonspecific_Binding Competitive_Binding Competitive Binding (Receptor + Radioligand + Test Compound) Receptor->Competitive_Binding Radioligand Radiolabeled Ligand Radioligand->Total_Binding Radioligand->Nonspecific_Binding Radioligand->Competitive_Binding Test_Compound Test Compound Test_Compound->Competitive_Binding Filtration Filtration & Washing Total_Binding->Filtration Nonspecific_Binding->Filtration Competitive_Binding->Filtration Counting Radioactivity Counting Filtration->Counting Data_Analysis Calculate Specific Binding, IC50, and Ki Counting->Data_Analysis

Caption: Logical Flow of a Competitive Radioligand Binding Assay.

Conclusion

This compound is a promising acetylcholinesterase inhibitor that has demonstrated dose-dependent efficacy in improving cognitive function in patients with mild-to-moderate Alzheimer's disease. While its primary mechanism of action is well-established, a detailed public record of its preclinical pharmacological profile, including specific potencies for enzyme inhibition and receptor binding, as well as comprehensive pharmacokinetic parameters, is currently limited. The experimental protocols provided in this guide offer a framework for the types of studies conducted to characterize such a compound. Further disclosure of preclinical data would be invaluable for a more complete understanding of the pharmacological nuances of this compound and its potential advantages over existing therapies.

References

Spectroscopic Analysis of Octahydroaminoacridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of octahydroaminoacridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the key spectroscopic data available for this molecule and its derivatives, details the experimental protocols for its characterization, and presents logical workflows for its analysis.

Introduction

This compound, specifically 9-amino-1,2,3,4,5,6,7,8-octahydroacridine, is a saturated derivative of the fluorescent dye and intercalating agent 9-aminoacridine. Its structural modifications, particularly the saturation of the flanking benzene rings, significantly influence its electronic and conformational properties, making spectroscopic analysis crucial for its characterization and for understanding its potential interactions with biological targets. This guide focuses on the primary spectroscopic techniques used to elucidate the structure and properties of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound and its parent compound, sym-octahydroacridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen and carbon atoms. The chemical shifts for the parent sym-octahydroacridine and its 9-amino derivative are presented in Table 1.[1][2] The assignments are based on comprehensive 1D and 2D NMR experiments.[1][2]

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for sym-Octahydroacridine and 9-Amino-1,2,3,4,5,6,7,8-octahydroacridine in CDCl₃ [1][2]

Positionsym-Octahydroacridine (¹H)9-Amino-1,2,3,4,5,6,7,8-octahydroacridine (¹H)sym-Octahydroacridine (¹³C)9-Amino-1,2,3,4,5,6,7,8-octahydroacridine (¹³C)
1,82.69 (t)2.43 (t)26.525.8
2,71.77 (m)1.82 (m)22.922.9
3,61.86 (m)1.80 (m)22.922.8
4,52.85 (t)2.97 (t)32.532.7
4a,10a--128.0116.8
5a,9a--145.9146.0
97.03 (s)-148.9150.9
NH₂-3.94 (br s)--

Chemical shifts are reported relative to TMS. Multiplicities are denoted as s (singlet), t (triplet), m (multiplet), and br s (broad singlet).

Mass Spectrometry (MS)

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₁₃H₁₈N₂
Molecular Weight202.30 g/mol
Exact Mass202.1470 g/mol
Predicted [M+H]⁺203.1548

The nitrogen rule in mass spectrometry suggests that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound.[4]

UV-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for this compound is not extensively reported. However, the spectral properties can be inferred from its parent aromatic compound, 9-aminoacridine. The saturation of the rings in this compound is expected to cause a significant hypsochromic (blue) shift in the absorption maxima compared to 9-aminoacridine due to the reduced π-conjugation.

Table 3: UV-Vis Absorption Maxima (λmax) for 9-Aminoacridine in Different Solvents [5]

Solventλmax (nm)
Methanol~380, ~400, ~420
n-Hexane~380, ~400
Dichloromethane~385, ~405

It is anticipated that the absorption maxima for this compound would be in the shorter wavelength UV region.

Fluorescence Spectroscopy

Table 4: Fluorescence Properties of Acridine Orange (a 9-aminoacridine derivative) in Ethanol

ParameterWavelength (nm)
Excitation Wavelength400
Emission Maximum~525

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and assignment of proton and carbon signals.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution into an NMR tube if any particulate matter is present.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the TMS signal.

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

  • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Process the data similarly to the ¹H spectrum.

2D NMR Experiments (for full assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6]

  • A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass determination.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be compatible with the chosen ionization method.

Data Acquisition (ESI-MS Example):

  • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve optimal ionization and signal intensity.[7]

  • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

UV-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of this compound.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (typically 1 cm path length).

Sample Preparation:

  • Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically absorbance values between 0.1 and 1.0).

Data Acquisition:

  • Record a baseline spectrum with the reference and sample cuvettes filled with the solvent.

  • Place the sample solution in the sample cuvette.

  • Scan a suitable wavelength range (e.g., 200-500 nm).

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If quantitative analysis is required, create a calibration curve by measuring the absorbance of the standard solutions at a fixed λmax.

Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra of this compound.

Instrumentation:

  • A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector.[8]

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner-filter effects (absorbance at the excitation wavelength should be less than 0.1).

Data Acquisition:

  • Emission Spectrum:

    • Set the excitation monochromator to a fixed wavelength (ideally the λmax from the UV-Vis spectrum).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if exciting at 300 nm, scan from 310 nm to 600 nm).

    • The resulting spectrum shows the fluorescence intensity as a function of emission wavelength.

  • Excitation Spectrum:

    • Set the emission monochromator to a fixed wavelength (the peak of the emission spectrum).

    • Scan the excitation monochromator over a range of shorter wavelengths.

    • The resulting spectrum shows the fluorescence intensity as a function of excitation wavelength and should resemble the absorption spectrum.[9]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer tune_shim Tune and Shim Spectrometer transfer->tune_shim acq_1h Acquire 1D ¹H Spectrum tune_shim->acq_1h acq_13c Acquire 1D ¹³C Spectrum tune_shim->acq_13c acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) tune_shim->acq_2d ft Fourier Transform acq_1h->ft acq_13c->ft acq_2d->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate Integrate Signals (¹H) reference->integrate for ¹H assign Assign Signals & Structure Elucidation reference->assign integrate->assign

Figure 1: Workflow for NMR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in MS-compatible Solvent dilute Dilute to Appropriate Concentration dissolve->dilute infuse Introduce Sample (Direct Infusion or LC) dilute->infuse ionize Ionize Sample (e.g., ESI+) infuse->ionize full_scan Acquire Full Scan MS Spectrum ionize->full_scan msms Perform MS/MS on [M+H]⁺ Ion full_scan->msms det_mw Determine Molecular Weight (from [M+H]⁺) full_scan->det_mw frag_analysis Analyze Fragmentation Pattern msms->frag_analysis confirm_structure Confirm Structure det_mw->confirm_structure frag_analysis->confirm_structure

Figure 2: Workflow for Mass Spectrometry Analysis.

UV_Vis_Fluorescence_Workflow cluster_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy stock Prepare Stock Solution dilutions Prepare Dilutions stock->dilutions baseline_uv Record Baseline dilutions->baseline_uv emission_scan Acquire Emission Spectrum (Excite at λmax) dilutions->emission_scan scan_uv Scan Absorption Spectrum baseline_uv->scan_uv find_lambda_max Determine λmax scan_uv->find_lambda_max find_lambda_max->emission_scan Use λmax excitation_scan Acquire Excitation Spectrum (Monitor at Emission Peak) emission_scan->excitation_scan

Figure 3: Combined Workflow for UV-Vis and Fluorescence Spectroscopy.

Conclusion

The spectroscopic analysis of this compound relies on a combination of techniques to fully elucidate its structure and properties. NMR spectroscopy provides definitive structural information, as evidenced by the detailed ¹H and ¹³C data available. While specific mass spectrometry, UV-Vis, and fluorescence data for the title compound are sparse in the literature, established principles and data from related acridine compounds allow for reasoned predictions of its behavior. The experimental protocols and workflows presented in this guide offer a comprehensive framework for researchers to characterize this compound and its derivatives, facilitating further investigation into their chemical and biological activities.

References

An In-depth Technical Guide to Molecular Docking Studies of Octahydroaminoacridines as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of octahydroaminoacridine and its analogs, potent inhibitors of cholinesterases. The document delves into the experimental protocols, quantitative data from docking and in vitro studies, and the underlying signaling pathways, offering valuable insights for researchers in the field of drug discovery and development for neurodegenerative diseases.

Introduction: The Significance of Octahydroaminoacridines

This compound and its derivatives have emerged as a promising class of compounds in the therapeutic landscape of neurodegenerative disorders, particularly Alzheimer's disease. Their mechanism of action primarily revolves around the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, these compounds increase the levels of acetylcholine in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[1][2]

Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has been instrumental in the design and optimization of these inhibitors.[3] This guide will explore the specifics of applying this technique to the this compound scaffold.

Biological Target: Acetylcholinesterase (AChE)

The primary biological target for this compound and its analogs is the enzyme acetylcholinesterase. The three-dimensional structure of human AChE has been extensively studied, with several crystal structures available in the Protein Data Bank (PDB). A commonly used structure for docking studies of Alzheimer's disease inhibitors is PDB ID: 4EY7 .[4][5]

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep.[4] This gorge contains two key binding sites:

  • Catalytic Active Site (CAS): Located at the bottom of the gorge, it contains the catalytic triad (Ser203, His447, and Glu334) responsible for acetylcholine hydrolysis.

  • Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, it is involved in the initial binding of substrates and inhibitors.

Successful inhibitors of AChE, including tacrine and its derivatives, often interact with both the CAS and PAS.[6]

Quantitative Data from Molecular Docking and In Vitro Studies

While specific molecular docking studies focusing exclusively on the this compound core are limited in the public domain, extensive research on the closely related tacrine (1,2,3,4-tetrahydroaminoacridine) derivatives provides valuable insights into the binding affinities and inhibitory activities. The following tables summarize key quantitative data from these studies.

Compound ClassTarget ProteinDocking Score (kcal/mol)Software UsedReference
Tacrine DerivativesAChE-9.8 to -10.5AutoDock[4]
Chalcone Substituted 9-AnilinoacridinesTopoisomerase II-5.88 to -7.50Maestro (Glide)[7]
Oxazine Substituted 9-AnilinoacridinesTopoisomerase II-5.7 to -8.06Maestro (Glide)[8]

Table 1: Summary of Molecular Docking Scores for Acridine Derivatives.

Compound/DerivativeTarget EnzymeIC50 (µM)Inhibition TypeReference
Tetrahydroaminoacridine (THA)AChE0.40Mixed Non-competitive[9]
Tetrahydroaminoacridine (THA)BuChE0.10Mixed Non-competitive[9]
Tacrine-Coumarin Hybrid (7c)Human AChE0.0154-[2]
Tacrine Derivative (6b)Human AChE0.0263-[2]
Tacrine-based derivative (6f)AChE4.18Mixed[10]

Table 2: In Vitro Cholinesterase Inhibitory Activity of Tacrine and its Derivatives.

Experimental Protocols for Molecular Docking

This section outlines a generalized, yet detailed, protocol for performing molecular docking of this compound analogs with acetylcholinesterase using widely accepted software.

Software and Tools
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For preparing protein and ligand files and performing the docking.[11][12]

  • Maestro (Schrödinger): An alternative comprehensive suite for protein preparation, ligand preparation, and docking (Glide).[8][10]

  • PyMOL or Chimera: For visualization and analysis of docking results.

Step-by-Step Docking Protocol using AutoDock Vina
  • Protein Preparation:

    • Download the crystal structure of human AChE (e.g., PDB ID: 4EY7) from the Protein Data Bank.

    • Open the PDB file in AutoDockTools (ADT).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in the PDBQT format.[11]

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using a chemical drawing software and save it in a suitable format (e.g., MOL or SDF).

    • Open the ligand file in ADT.

    • Detect the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.[11]

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the active site gorge of AChE, including both the CAS and PAS.

    • The center and dimensions of the grid box can be determined based on the coordinates of the co-crystallized ligand in the original PDB file. For PDB ID 4EY7, the approximate center coordinates are X: -14.01, Y: -43.83, Z: 27.66.[4]

  • Running the Docking Simulation:

    • Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Execute AutoDock Vina from the command line using the configuration file. Vina will then perform the docking calculations and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[13]

  • Analysis of Results:

    • Visualize the output PDBQT file in PyMOL or Chimera to analyze the binding poses of the ligand within the AChE active site.

    • Examine the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the key amino acid residues of the protein.

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by octahydroaminoacridines is the cholinergic pathway . By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This is believed to be the main mechanism for their cognitive-enhancing effects in Alzheimer's disease.

Beyond direct cholinesterase inhibition, the broader implications for neuronal signaling are being explored. Tacrine and its analogs have been shown to interact with various other targets, suggesting a multi-target-directed ligand approach for treating complex neurological disorders.[6] These interactions can modulate nitrinergic, GABAergic, and glutamatergic pathways.[6]

Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow of molecular docking and the central role of octahydroaminoacridines in the cholinergic pathway.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (e.g., AChE from PDB) grid_gen Grid Box Generation (Define Search Space) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound derivative) run_docking Run Docking (e.g., AutoDock Vina) ligand_prep->run_docking grid_gen->run_docking analyze_results Analyze Results (Binding Poses & Affinities) run_docking->analyze_results visualize Visualize Interactions (e.g., PyMOL, Chimera) analyze_results->visualize

Figure 1: Experimental workflow for molecular docking studies.

cholinergic_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Neuronal_Signal Enhanced Cholinergic Signal Postsynaptic_Receptor->Neuronal_Signal Signal Transduction This compound This compound Inhibitor This compound->AChE Inhibition

Figure 2: Inhibition of AChE by this compound in the cholinergic pathway.

Conclusion

Molecular docking is an indispensable tool for the rational design and development of this compound-based cholinesterase inhibitors. This guide has provided a comprehensive overview of the key aspects of these studies, from the biological target and quantitative data to detailed experimental protocols and the relevant signaling pathways. By leveraging the insights and methodologies presented here, researchers can accelerate the discovery of novel and more effective therapeutic agents for Alzheimer's disease and other neurodegenerative disorders. Further in silico and in vitro studies are encouraged to explore the full therapeutic potential of the this compound scaffold.

References

Methodological & Application

Application Notes & Protocols for HPLC Quantification of Octahydroaminoacridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of 9-amino-1,2,3,4,5,6,7,8-octahydroacridine, a saturated derivative of the acridine family, using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methodologies for the analysis of related aminoacridine compounds and are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Introduction

9-amino-1,2,3,4,5,6,7,8-octahydroacridine is a heterocyclic amine with potential applications in medicinal chemistry. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely accessible technique suitable for this purpose. The following protocols describe a model RP-HPLC method for the determination of octahydroaminoacridine in bulk drug substance and a bioanalytical method for its quantification in plasma.

Analytical Method for Bulk Drug Substance

This method is designed for the quantification of 9-amino-1,2,3,4,5,6,7,8-octahydroacridine as a pure substance, for example, in API batches.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v). The optimal ratio should be determined during method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 240 nm is a suitable starting point for detection.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of 9-amino-1,2,3,4,5,6,7,8-octahydroacridine reference standard and dissolve it in 10 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare a sample solution of the bulk drug substance in the diluent at a concentration within the calibration range.

3. Method Validation Parameters:

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a placebo and by stress testing (forced degradation studies).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes typical performance characteristics expected from a validated HPLC method for the quantification of this compound bulk drug substance.

ParameterSpecification
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from blank and degradation products

Bioanalytical Method for Quantification in Plasma

This method is intended for the quantification of 9-amino-1,2,3,4,5,6,7,8-octahydroacridine in plasma samples, suitable for pharmacokinetic studies.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: As described for the bulk drug substance method.

  • Column: A high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for better resolution and faster analysis times.

  • Mobile Phase: A gradient elution may be necessary to separate the analyte from endogenous plasma components. A typical gradient could start with a higher aqueous composition and ramp up the organic phase (e.g., Acetonitrile with 0.1% formic acid and Water with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 5 µL.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the HPLC system.

3. Method Validation Parameters:

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). In addition to the parameters listed for the bulk drug substance, the following should be assessed:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw stability, short-term stability, long-term stability).

Quantitative Data Summary

The following table summarizes typical performance characteristics expected from a validated bioanalytical HPLC method for the quantification of this compound in plasma.

ParameterSpecification
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Accuracy (Bias) Within ±15% (±20% at LLOQ)
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 5 ng/mL
Selectivity No significant interference at the retention time of the analyte and IS
Matrix Effect Within acceptable limits
Recovery Consistent, precise, and reproducible
Stability Stable under tested conditions

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in method development.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard Reference Standard Weighing & Dissolution Dilution Serial Dilutions Standard->Dilution Sample Sample Weighing & Dissolution Injection Autosampler Injection Sample->Injection Dilution->Injection Plasma_Prep Plasma Protein Precipitation Plasma_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for HPLC quantification.

Method_Development_Logic cluster_dev Method Development cluster_val Method Validation (ICH/FDA Guidelines) cluster_app Application Col_Select Column Selection (e.g., C18, C8) MP_Opt Mobile Phase Optimization (pH, Organic Ratio) Col_Select->MP_Opt Det_Wavelength Detection Wavelength Selection MP_Opt->Det_Wavelength Flow_Rate Flow Rate & Temperature Optimization Det_Wavelength->Flow_Rate Specificity Specificity / Selectivity Flow_Rate->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability (for Bioanalytical) Robustness->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis QC Quality Control Routine_Analysis->QC PK_Studies Pharmacokinetic Studies Routine_Analysis->PK_Studies

Caption: Logical flow of HPLC method development and validation.

Application Notes and Protocols for Cell Culture Assays Evaluating Octahydroaminoacridine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of cell culture assays to characterize the cytotoxic, anti-inflammatory, and neuroprotective activities of octahydroaminoacridine and its derivatives. The included methodologies are essential for preclinical screening and mechanism of action studies in the context of neurodegenerative diseases.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and its analogs from various in vitro cell-based assays.

Table 1: Cytotoxicity of this compound Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
This compound Analog 1SH-SY5YMTT12.28[1]
This compound Analog 2SH-SY5YMTT17.52[1]
PhendioneSH-SY5YMTS~3.6[2]
CuproindioneSH-SY5YMTS~5.8[2]
ZearalenoneSH-SY5YMTT17.4[3]
α-ZearalenolSH-SY5YMTT20.8 (48h)[3]
β-ZearalenolSH-SY5YMTT9.1 (48h)[3]

Table 2: Anti-Inflammatory Activity of this compound Derivatives

Compound/DerivativeCell LineParameter MeasuredIC50 (µM)Reference
1,7-diphenyl-1,4-heptadien-3-one 1BV2 MicrogliaNO Release~10-25[4]
1,7-diphenyl-1,4-heptadien-3-one 2BV2 MicrogliaNO Release>25[4]
Lasianthus trichophlebus Chloroform ExtractMicrogliaCOX-1 Inhibition4.11 µg/mL[1]
Lasianthus trichophlebus Chloroform ExtractMicrogliaCOX-2 Inhibition2.78 µg/mL[1]

Table 3: Neuroprotective Activity of this compound Derivatives

Compound/DerivativeCell LineStressorEC50 (µM)Reference
Acer okamotoanum EtOAc FractionSH-SY5YH2O2~10 µg/mL[5]

Experimental Protocols

Cytotoxicity Assays

1.1. MTT Assay for Cell Viability

This protocol is designed to assess the effect of this compound derivatives on the viability of the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

1.2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity in neuronal cultures.

Materials:

  • Neuronal cells (e.g., primary neurons or differentiated SH-SY5Y)

  • Culture medium

  • This compound derivative stock solution (in DMSO)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate as required.

  • Treat the cells with various concentrations of the this compound derivative for the desired exposure time. Include vehicle controls and a positive control (e.g., lysis buffer provided in the kit).

  • After treatment, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Anti-Inflammatory Assays

2.1. Measurement of Nitric Oxide (NO) Production in Microglia

This protocol assesses the anti-inflammatory potential of this compound derivatives by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2).

Materials:

  • BV2 microglial cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound derivative stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Incubate for 24 hours to allow for cell adherence.

  • Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.

  • After incubation, collect 50 µL of the culture supernatant.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

2.2. Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol quantifies the inhibition of TNF-α and IL-6 release from activated microglia.

Materials:

  • Microglial cells (e.g., primary microglia or BV2 cells)

  • Culture medium

  • This compound derivative stock solution (in DMSO)

  • LPS

  • Commercially available ELISA kits for TNF-α and IL-6

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate microglial cells in a 24-well plate.

  • Pre-treat with this compound derivatives for 1 hour.

  • Stimulate with LPS for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

  • Briefly, coat the ELISA plate with capture antibody, block non-specific binding, add the supernatants and standards, add the detection antibody, followed by the enzyme conjugate and substrate.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition.

Neuroprotective Assays

3.1. Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This protocol evaluates the ability of this compound derivatives to protect neuronal cells from oxidative stress-induced cell death.[5]

Materials:

  • Differentiated SH-SY5Y cells

  • Culture medium

  • This compound derivative stock solution (in DMSO)

  • Hydrogen peroxide (H2O2) or another oxidative stressor (e.g., 6-hydroxydopamine)

  • MTT solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Differentiate SH-SY5Y cells to a neuronal phenotype using an appropriate protocol (e.g., retinoic acid treatment).

  • Plate the differentiated cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of the this compound derivative for 24 hours.

  • Induce oxidative stress by adding H2O2 (e.g., 100-200 µM) for a further 24 hours. Include a control group without the stressor and a group with the stressor only.

  • Assess cell viability using the MTT assay as described in section 1.1.

  • Calculate the percentage of neuroprotection relative to the cells treated with the stressor alone.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and the general workflow for the described cell culture assays.

G cluster_0 Experimental Workflow: Cytotoxicity & Neuroprotection A Seed Neuronal Cells (e.g., SH-SY5Y) B Cell Adherence & Differentiation (24-48h) A->B C Pre-treat with This compound B->C D Induce Stress (e.g., H2O2, for neuroprotection assay) C->D For Neuroprotection E Incubate (24-48h) C->E For Cytotoxicity D->E For Neuroprotection F Assess Cell Viability (MTT or LDH Assay) E->F G Data Analysis (IC50 / % Protection) F->G

Caption: General workflow for cytotoxicity and neuroprotection assays.

G cluster_1 Experimental Workflow: Anti-Inflammatory Assay H Seed Microglial Cells (e.g., BV2) I Cell Adherence (24h) H->I J Pre-treat with This compound I->J K Stimulate with LPS J->K L Incubate (24h) K->L M Collect Supernatant L->M N Measure NO (Griess Assay) or Cytokines (ELISA) M->N O Data Analysis (IC50 / % Inhibition) N->O

Caption: Workflow for assessing anti-inflammatory activity.

G cluster_2 Potential Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IKK->NFkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Octa This compound Octa->IKK Inhibition?

Caption: Putative inhibition of the NF-κB signaling pathway.

G cluster_3 Potential Neuroprotective Signaling Pathways Stress Oxidative Stress (e.g., H2O2) MAPK MAPK (p38, JNK, ERK) Stress->MAPK PI3K PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival Akt->Survival MAPK->Apoptosis Octa This compound Octa->PI3K Activation? Octa->MAPK Inhibition?

Caption: Potential modulation of PI3K/Akt and MAPK pathways.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Bioavailability of Octahydroaminoacridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing common challenges encountered during experiments aimed at improving the oral bioavailability of Octahydroaminoacridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its bioavailability important?

A1: this compound is an acetylcholinesterase (AChE) inhibitor that has been investigated for the treatment of Alzheimer's disease.[1] Like other compounds in its class, such as tacrine, it likely suffers from low oral bioavailability.[2] Improving the bioavailability is crucial for achieving consistent therapeutic plasma concentrations, reducing the required dose, and potentially minimizing side effects.

Q2: What are the main factors that can limit the oral bioavailability of this compound?

A2: The oral bioavailability of a drug is influenced by several factors, including its aqueous solubility, membrane permeability, and susceptibility to first-pass metabolism. For basic compounds like this compound, solubility can be pH-dependent and may be limited in the neutral pH of the small intestine.

Q3: What are some promising formulation strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed, including:

  • Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, which can enhance the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution characteristics.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic drugs.

  • Prodrugs: Chemical modification of the drug molecule to a more soluble or permeable form that is converted back to the active drug in the body.

  • Novel Drug Delivery Systems: This includes nanoparticles, liposomes, and controlled-release formulations to protect the drug from degradation and enhance absorption.

Troubleshooting Guides

In Vitro Dissolution Studies

Problem: Low and variable dissolution of this compound in simulated intestinal fluid (pH 6.8).

Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility at neutral pH 1. Incorporate a surfactant (e.g., Sodium Lauryl Sulfate, Tween 80) into the dissolution medium. Start with a low concentration (e.g., 0.1% w/v) and optimize. 2. Use a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) that contains bile salts and phospholipids to better mimic in vivo conditions.Increased dissolution rate and extent. More consistent and reproducible dissolution profiles.
Drug particle aggregation 1. Ensure adequate agitation speed (e.g., 50-75 RPM for USP Apparatus 2). 2. Consider wet granulation of the formulation to improve wettability and deaggregation.Improved dispersion of drug particles leading to a faster dissolution rate.
Inadequate "sink" conditions 1. Increase the volume of the dissolution medium. 2. Use a dissolution apparatus with a larger volume capacity if necessary.Maintaining a concentration gradient that favors dissolution.
Caco-2 Permeability Assays

Problem: Low apparent permeability (Papp) of this compound from the apical to the basolateral side.

Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility in the assay buffer 1. Prepare the dosing solution in a buffer containing a solubilizing agent (e.g., a low percentage of DMSO or a non-toxic surfactant) that is compatible with the Caco-2 cells. 2. Ensure the final concentration of the solubilizing agent is below the level that affects cell monolayer integrity.Improved drug solubility in the donor compartment, leading to a more accurate assessment of permeability.
Efflux by P-glycoprotein (P-gp) transporters 1. Conduct a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Perform the permeability assay in the presence of a P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.Identification of efflux as a limiting factor for net absorption. An increase in Papp A-B in the presence of an inhibitor confirms P-gp substrate activity.
Low paracellular transport 1. Investigate the effect of permeation enhancers that modulate tight junctions. Use with caution and assess cytotoxicity.Potential for increased paracellular transport, though this may not be the primary absorption route for a lipophilic molecule.
In Vivo Pharmacokinetic Studies

Problem: Low oral bioavailability (F%) of this compound in animal models (e.g., rats, dogs).

Possible Cause Troubleshooting Step Expected Outcome
Poor absorption from the gastrointestinal tract 1. Based on in vitro data, select a lead formulation strategy (e.g., solid dispersion, SEDDS) and administer it to the animal model. 2. Compare the pharmacokinetic profile of the formulated drug to that of a simple suspension.An increase in Cmax and AUC, leading to a higher calculated oral bioavailability.
High first-pass metabolism in the liver 1. Administer the drug intravenously to a separate group of animals to determine its clearance. 2. If clearance is high, this suggests significant hepatic metabolism. 3. Consider formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) to bypass the portal circulation.Understanding the contribution of first-pass metabolism to low bioavailability. Improved bioavailability if lymphatic uptake is successfully enhanced.
Instability in the gastrointestinal environment 1. Assess the stability of this compound in simulated gastric and intestinal fluids. 2. If degradation is observed, consider enteric-coated formulations to protect the drug in the stomach.Protection of the drug from degradation, leading to a higher amount of drug available for absorption.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Analog, Tacrine

PropertyThis compoundTacrine (Reference)
Molecular Weight ( g/mol ) ~202.3~198.27
XLogP3 ~2.6~3.2
Oral Bioavailability (%) Data not available9.9 - 36.4[2]

Note: Due to the limited publicly available data on the oral bioavailability of this compound, data for the structurally similar compound Tacrine is provided for reference.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% (w/v) Sodium Lauryl Sulfate.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Procedure: a. Place one tablet/capsule of the this compound formulation in each dissolution vessel. b. Start the apparatus. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE). f. Analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 21-25 days).

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers before the experiment. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

  • Dosing Solution: Prepare a solution of this compound in the assay buffer at the desired concentration.

  • Procedure (Apical to Basolateral Permeability): a. Wash the cell monolayers with pre-warmed assay buffer. b. Add the dosing solution to the apical (donor) compartment. c. Add fresh assay buffer to the basolateral (receiver) compartment. d. Incubate at 37 °C with gentle shaking. e. At specified time points, collect samples from the basolateral compartment and replace with fresh buffer. f. At the end of the experiment, collect a sample from the apical compartment.

  • Sample Analysis: Analyze the concentration of this compound in the samples using a sensitive analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Formulations: a. Oral Group: this compound formulation (e.g., suspension, solid dispersion, or SEDDS) administered by oral gavage. b. Intravenous Group: this compound solution in a suitable vehicle (e.g., saline with a co-solvent) administered via the tail vein.

  • Dose: A suitable dose based on preclinical efficacy and toxicology data.

  • Procedure: a. Fast the animals overnight before dosing. b. Administer the respective formulations. c. Collect blood samples (e.g., via the tail vein or a cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose). d. Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis. b. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Mandatory Visualizations

G cluster_AChEI Acetylcholinesterase Inhibitor (e.g., this compound) cluster_signaling Cellular Signaling Cascade AChEI AChE Inhibitor PI3K PI3K AChEI->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Neuronal_Survival Neuronal Survival & Neuroprotection CREB->Neuronal_Survival Bcl2->Neuronal_Survival

Caption: PI3K/Akt signaling pathway potentially modulated by this compound.

G cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Decision Formulation Develop Formulations (e.g., Solid Dispersion, SEDDS) Dissolution In Vitro Dissolution Testing Formulation->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability PK_Study Animal Pharmacokinetic Study (Rat/Dog) Permeability->PK_Study Analysis Analyze Bioavailability Data PK_Study->Analysis Decision Select Lead Formulation for Further Development Analysis->Decision

Caption: Experimental workflow for improving this compound bioavailability.

References

Technical Support Center: Acetylcholinesterase Inhibitors Side Effect Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the side effect profile of acetylcholinesterase inhibitors (AChEIs). It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with acetylcholinesterase inhibitors?

A1: The most frequently reported side effects of AChEIs are primarily gastrointestinal in nature.[1][2][3] These cholinergic effects are due to the increased levels of acetylcholine throughout the body.[4][5] Common dose-dependent side effects include nausea, vomiting, diarrhea, and anorexia.[3][4][6]

Q2: What are the serious adverse events associated with acetylcholinesterase inhibitors?

A2: While generally well-tolerated, AChEIs can be associated with more serious adverse events. Cardiovascular effects can include bradycardia (a slow heart rate) and syncope (fainting), which can increase the risk of falls and fractures.[7] In rare cases, severe vomiting with esophageal rupture has been reported with rivastigmine.[7] Neuropsychiatric symptoms such as insomnia, abnormal dreams, and agitation have also been noted.[7]

Q3: How do the side effect profiles of donepezil, rivastigmine, and galantamine compare?

A3: All three commonly prescribed AChEIs share a similar side effect profile due to their common mechanism of action. However, some studies suggest differences in the incidence and severity of certain adverse events. Generally, donepezil is reported to have a lower incidence of gastrointestinal side effects compared to rivastigmine and galantamine.[1][2][3] Rivastigmine is available as a transdermal patch, which may reduce the gastrointestinal side effects associated with the oral formulation.[6]

Data Presentation: Comparative Side Effect Profiles

The following tables summarize the incidence of common adverse events associated with donepezil, rivastigmine, and galantamine based on data from clinical trials.

Table 1: Incidence of Common Gastrointestinal Side Effects (%)

Side EffectDonepezilRivastigmine (oral)GalantaminePlacebo
Nausea11-2421-4713-245-9
Vomiting5-1515-318-133-4
Diarrhea6-1510-196-125
Anorexia4-84-177-91-3

Data compiled from multiple clinical trial sources.

Table 2: Incidence of Common Cardiovascular Side Effects (%)

Side EffectDonepezilRivastigmineGalantaminePlacebo
Bradycardia1-22-31<1
Syncope1-21-211
Dizziness8-1015-216-106

Data compiled from multiple clinical trial sources.

Table 3: Incidence of Common Neuropsychiatric Side Effects (%)

Side EffectDonepezilRivastigmineGalantaminePlacebo
Insomnia2-9553
Headache9-10787
Agitation5-9545
Abnormal Dreams3-4-1<1

Data compiled from multiple clinical trial sources. Note: " - " indicates data not consistently reported.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the side effect profile of acetylcholinesterase inhibitors.

Protocol 1: Assessment of Gastrointestinal Motility using the Charcoal Meal Test in Rats

Objective: To evaluate the effect of an AChEI on in vivo gastrointestinal transit time.

Materials:

  • Male Wistar rats (200-250g)

  • Test AChEI compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Fast rats for 18-24 hours with free access to water.

  • Administer the test AChEI or vehicle orally via gavage.

  • After a predetermined time (e.g., 30 or 60 minutes), administer 1 mL of the charcoal meal orally to each rat.

  • After 20-30 minutes, euthanize the rats by cervical dislocation.

  • Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.

  • Gently remove the small intestine and lay it flat on a clean surface without stretching.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

  • Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.[8]

Troubleshooting Guide:

IssuePossible CauseSolution
High variability in transit timeInconsistent fasting periodEnsure all animals are fasted for the same duration.
Stress during gavageHandle animals gently and use experienced personnel for oral administration.
Charcoal meal clumpingImproper suspensionEnsure the charcoal meal is well-mixed before each administration.
Difficulty identifying the charcoal frontInsufficient charcoal administrationEnsure a consistent volume of charcoal meal is given to each animal.
Protocol 2: Assessment of Nausea-like Behavior (Pica) in Rats

Objective: To evaluate the potential of an AChEI to induce nausea-like behavior by measuring the consumption of non-nutritive substances (kaolin).[7][9][10][11]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test AChEI compound

  • Vehicle

  • Standard rat chow

  • Kaolin pellets

  • Cages with wire mesh floors

Procedure:

  • Acclimate rats to individual cages with free access to food, water, and pre-weighed kaolin pellets for at least 3 days.

  • On the test day, weigh the food and kaolin pellets.

  • Administer the test AChEI or vehicle.

  • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) after administration, weigh the remaining food and kaolin pellets.

  • Calculate the cumulative amount of kaolin and food consumed at each time point.

  • An increase in kaolin consumption relative to the vehicle group is indicative of pica.[7][9][10][11]

Troubleshooting Guide:

IssuePossible CauseSolution
Low kaolin consumption in all groupsRats are not acclimatedExtend the acclimation period to allow rats to become familiar with the kaolin.
High baseline kaolin consumptionEnvironmental stressorsEnsure the animal facility is quiet and has a regular light-dark cycle.
Spillage of kaolinImproper cage setupUse cages designed to minimize spillage and collect any spilled kaolin for accurate measurement.
Protocol 3: Cardiovascular Safety Assessment using Telemetry in Conscious Dogs

Objective: To continuously monitor cardiovascular parameters (ECG, heart rate, blood pressure) in conscious, freely moving dogs following administration of an AChEI.[6][12][13][14][15]

Materials:

  • Beagle dogs surgically implanted with telemetry transmitters

  • Test AChEI compound

  • Vehicle

  • Telemetry data acquisition system

  • Dosing apparatus (e.g., oral gavage, infusion pump)

Procedure:

  • Allow dogs to recover fully from telemetry implantation surgery.

  • Acclimate the dogs to the study environment and procedures.

  • On the study day, record baseline cardiovascular data for a sufficient period (e.g., 1-2 hours) before dosing.

  • Administer the test AChEI or vehicle.

  • Continuously record cardiovascular parameters for a specified duration (e.g., 24 hours) post-dose.

  • Analyze the data for changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT).[14][15]

Troubleshooting Guide:

IssuePossible CauseSolution
Signal artifacts in ECGPoor electrode contact, animal movementEnsure proper surgical implantation of the telemetry device. Allow for an adequate recovery and acclimation period. Use data analysis software with artifact rejection capabilities.
High variability in baseline dataAnimal stress or excitementAcclimate animals to the study room and procedures. Maintain a calm and consistent environment.
Inconsistent drug exposureDosing errorsEnsure accurate dose calculation and administration technique. For oral dosing, confirm the animal has swallowed the entire dose.
Protocol 4: Assessment of Neuropsychiatric Side Effects using the Neuropsychiatric Inventory (NPI) in Clinical Trials

Objective: To assess and quantify neuropsychiatric symptoms in patients receiving an AChEI in a clinical trial setting.[3][16][17][18][19]

Description: The NPI is a structured interview administered to the patient's caregiver.[16][17] It assesses 12 domains of psychopathology commonly found in dementia: delusions, hallucinations, agitation/aggression, depression/dysphoria, anxiety, elation/euphoria, apathy/indifference, disinhibition, irritability/lability, aberrant motor behavior, nighttime behavior disturbances, and appetite and eating changes.[3][16][17] For each domain, the frequency and severity of the symptoms are rated, and a composite score is generated.[16][18] The NPI also assesses the level of distress the caregiver experiences due to these behaviors.

Procedure:

  • A trained interviewer conducts the NPI with the primary caregiver.

  • The interviewer asks screening questions for each of the 12 domains to determine if a particular behavior has been present during a specified time frame (e.g., the past four weeks).[16][17]

  • If a screening question is positive, the interviewer proceeds to ask more detailed questions to rate the frequency and severity of the behavior on a standardized scale.

  • The frequency is typically rated on a 4-point scale, and the severity on a 3-point scale.

  • The domain score is calculated by multiplying the frequency and severity scores.

  • The total NPI score is the sum of the 12 individual domain scores.

  • Caregiver distress for each behavior is also rated.

Troubleshooting Guide:

IssuePossible CauseSolution
Inconsistent scoring between ratersLack of standardized trainingEnsure all interviewers are thoroughly trained on the NPI administration and scoring procedures. Conduct inter-rater reliability checks.
Caregiver recall biasDifficulty remembering behaviors over the specified time frameUse prompts and specific examples to aid caregiver recall. Emphasize the importance of reporting behaviors that occurred only within the designated period.
Difficulty distinguishing between pre-existing and new or worsening symptomsUnclear instructions to the caregiverClearly instruct the caregiver to report on behaviors that have newly emerged or have worsened since the last assessment.

Mandatory Visualizations

Signaling_Pathway AChEI Acetylcholinesterase Inhibitor AChE Acetylcholinesterase AChEI->AChE Inhibits ACh Acetylcholine AChE->ACh Breaks down Muscarinic_Receptors Muscarinic Receptors ACh->Muscarinic_Receptors Activates Nicotinic_Receptors Nicotinic Receptors ACh->Nicotinic_Receptors Activates GI_Tract Gastrointestinal Tract Muscarinic_Receptors->GI_Tract Increased Motility & Secretions (Nausea, Vomiting, Diarrhea) Heart Heart Muscarinic_Receptors->Heart Decreased Heart Rate (Bradycardia) CNS Central Nervous System Nicotinic_Receptors->CNS Altered Neurotransmission (Insomnia, Dizziness) Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment In_Vitro In Vitro AChE Inhibition Assay GI_Motility Gastrointestinal Motility (Charcoal Meal Test) In_Vitro->GI_Motility Nausea_Model Nausea-like Behavior (Pica Model) In_Vitro->Nausea_Model CV_Safety Cardiovascular Safety (Telemetry) In_Vitro->CV_Safety Phase_I Phase I Clinical Trial (Safety & Tolerability) GI_Motility->Phase_I Nausea_Model->Phase_I CV_Safety->Phase_I Phase_II_III Phase II/III Clinical Trials (Efficacy & Side Effect Profile) Phase_I->Phase_II_III NPI_Assessment Neuropsychiatric Inventory (NPI) Phase_II_III->NPI_Assessment Logical_Relationship Start Researcher Observes Unexpected Side Effect Identify Identify the Specific Side Effect Start->Identify Review Review Literature for Known Side Effects Identify->Review Protocol Examine Experimental Protocol Identify->Protocol Consult Consult with a Pharmacologist/Toxicologist Review->Consult Dose Was the Dose Correct? Protocol->Dose Vehicle Is the Vehicle Inert? Protocol->Vehicle Dose->Vehicle Yes Modify Modify Protocol or Dose Dose->Modify No Animal Consider Animal Model Specific Effects Vehicle->Animal Yes Vehicle->Modify No Animal->Modify End Refined Experiment Modify->End Consult->Modify

References

Technical Support Center: Synthesis and Purification of Octahydroaminoacridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Octahydroaminoacridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound and its derivatives?

A1: Common impurities can arise from various sources during the synthesis. These include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as derivatives of 2-aminobenzonitrile and cyclohexanone (or a related cyclic ketone), in the crude product.

  • Incomplete Cyclization Products: The formation of the acridine core is a multi-step process in situ. Incomplete cyclization can lead to various intermediate by-products.

  • Oxidation Products: The acridine ring system can be susceptible to oxidation, especially if the reaction is exposed to air at high temperatures. This can lead to the formation of acridone by-products.[1]

  • Side-Reaction Products: Depending on the specific reaction conditions and the reactivity of the substrates, other side reactions may occur, leading to a range of structurally related impurities.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., xylenes, toluene, alcohols) and reagents like acid catalysts (e.g., p-toluenesulfonic acid) can be present in the final product if not adequately removed.[2]

Q2: What are the recommended primary purification techniques for crude this compound?

A2: The two most common and effective purification techniques for aminoacridine derivatives are:

  • Recrystallization: This is a widely used method for purifying solid organic compounds. It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For aminoacridines, which are often basic, recrystallization can also be performed on their salt forms (e.g., hydrochloride or p-toluenesulfonate salts), which may have different solubility profiles and lead to better purification.[2]

  • Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina). It is particularly useful for removing impurities with similar solubility to the desired product.[1]

Q3: How can I monitor the purity of my this compound sample during and after purification?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to monitor the progress of a column chromatography separation.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining the purity of a sample and for identifying and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the compound and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify the molecular weights of any impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. A broad melting point range often indicates the presence of impurities.

Troubleshooting Guides

Problem 1: Low Yield of Crystalline Product After Recrystallization
Possible Cause Troubleshooting Step
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests with a range of solvents to find the optimal one.
Too Much Solvent Used Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization. If too much solvent was added, carefully evaporate some of it to concentrate the solution.
Solution Cooled Too Quickly Rapid cooling can lead to the formation of a precipitate or oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is an Oil, Not a Solid "Oiling out" can occur if the melting point of the solid is lower than the boiling point of the solvent, or if impurities are preventing crystallization. Try using a lower-boiling point solvent or a solvent pair. Scratching the inside of the flask with a glass rod at the solution-air interface can sometimes induce crystallization.
Problem 2: Impurities Still Present After Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System (Eluent) The polarity of the eluent is crucial for good separation. If the separation is poor, the eluent may be too polar (compounds elute too quickly) or not polar enough (compounds do not move). Use TLC to test different solvent systems and find one that gives good separation of the desired product from the impurities.
Column Overloading Loading too much crude material onto the column will result in broad bands and poor separation. Use an appropriate amount of stationary phase for the amount of crude product being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
Column Packed Improperly Cracks, channels, or air bubbles in the stationary phase will lead to uneven flow of the eluent and poor separation. Ensure the column is packed uniformly.
Co-eluting Impurities Some impurities may have very similar polarities to the desired product, making them difficult to separate with a particular solvent system. Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system.

Data Presentation

Table 1: Common Solvents for Recrystallization and Column Chromatography of Aminoacridines

SolventPolarity IndexTypical UseNotes
Hexane/Heptane0.1Non-polar eluent component for chromatography
Toluene2.4Reaction solvent, eluent component[2]
Dichloromethane3.1Eluent for chromatography, extraction solvent
Diethyl Ether2.8Recrystallization, eluent component
Ethyl Acetate4.4Eluent for chromatography
Acetone5.1Recrystallization solvent
Ethanol4.3Recrystallization solvent
Methanol5.1Recrystallization, polar eluent component

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube. If the solid dissolves when hot but reappears upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Packing the Column: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Purity_Check1 Purity Analysis (TLC, HPLC) Recrystallization->Purity_Check1 Column Column Chromatography Purity_Check2 Purity Analysis (TLC, HPLC) Column->Purity_Check2 Purity_Check1->Column Purity < 98% Pure_Product Pure this compound Purity_Check1->Pure_Product Purity > 98% Purity_Check2->Pure_Product Purity > 98% Impure Impure Product Purity_Check2->Impure Purity < 98%

Caption: A general workflow for the purification of synthesized this compound.

Troubleshooting_Recrystallization Start Recrystallization Fails (Low Yield or Oiling Out) Check_Solvent Was the solvent choice appropriate? Start->Check_Solvent Check_Amount Was too much solvent used? Check_Solvent->Check_Amount Yes Solution1 Perform solubility tests to find a new solvent. Check_Solvent->Solution1 No Check_Cooling Was cooling too rapid? Check_Amount->Check_Cooling No Solution2 Concentrate the solution by evaporating some solvent. Check_Amount->Solution2 Yes Solution3 Allow the solution to cool slowly to room temperature before icing. Check_Cooling->Solution3 Yes

References

Technical Support Center: Method Refinement for High-Throughput Screening of Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their high-throughput screening (HTS) methodologies for chemical derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a typical workflow for a high-throughput screening campaign?

A1: A standard HTS workflow involves several key stages: assay development and optimization, a pilot screen with a small compound set, the primary full-plate screen, and finally, hit confirmation and validation.[1][2] This systematic process ensures the reliability and reproducibility of the screening results.

Q2: How can I assess the quality of my HTS assay?

A2: Assay quality is typically evaluated using statistical parameters like the Z'-factor and the signal-to-background (S/B) ratio.[3][4][5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3][6][7][8] The S/B ratio provides a simpler measure of the dynamic range of the assay.[4]

Q3: What are common sources of artifacts in HTS?

A3: Artifacts in HTS can arise from various sources, including compound autofluorescence, light scattering, and non-specific inhibition due to compound aggregation.[9][10] Environmental contaminants and microorganisms can also interfere with assay results.[11] It is crucial to perform counter-screens to identify and eliminate these false positives.[9][12]

Q4: How do I handle large datasets generated from HTS?

A4: HTS campaigns generate vast amounts of data, which can present a bottleneck in the workflow.[13] Implementing a robust data analysis pipeline is essential for processing raw data, performing curve fitting for concentration-response data, and identifying true hits from false positives.[14][15]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during HTS experiments in a question-and-answer format.

Assay Development and Optimization

Q: My assay signal is weak or has a low signal-to-background ratio. What should I do?

A:

  • Optimize Reagent Concentrations: Ensure that enzyme and substrate concentrations are optimal for the assay. For instance, in kinase assays, using substrate concentrations near the Km value can improve sensitivity.

  • Check Reagent Stability: Verify the stability of all reagents under assay conditions.[16][17] Reagents may degrade over time, leading to a weaker signal.

  • Adjust Incubation Times: Optimize the incubation time to allow for sufficient signal generation without reaching saturation.

  • Select an Appropriate Detection Method: Consider using more sensitive detection methods like fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) for biochemical assays.[18]

Q: I'm observing high variability between replicate wells. How can I improve reproducibility?

A:

  • Improve Liquid Handling: Inconsistent liquid handling is a major source of variability.[19] Ensure that automated liquid handlers are properly calibrated and maintained.[13]

  • Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation, leading to the "edge effect."[20][21] To minimize this, consider not using the outer rows for experimental samples, using specialized low-evaporation lids, or sealing the plates.[20][21][22]

  • Ensure Proper Mixing: Inadequate mixing of reagents in the wells can lead to heterogeneous reactions and variable signals.

  • Control Environmental Conditions: Maintain consistent temperature and humidity in the incubator to minimize plate-to-plate and day-to-day variability.

Data Analysis and Hit Identification

Q: I have a high number of false positives in my primary screen. How can I identify and eliminate them?

A:

  • Perform Counter-Screens: Use assays that are designed to identify compounds that interfere with the detection method itself. For example, in a luciferase-based assay, a counter-screen can be run in the absence of the primary target to identify luciferase inhibitors.[9]

  • Conduct Orthogonal Assays: Validate hits using a secondary assay that employs a different detection principle.[16] This helps to confirm that the observed activity is target-specific and not an artifact of the primary assay format.

  • Analyze Dose-Response Curves: Genuine hits will typically exhibit a sigmoidal dose-response curve.[12] Compounds that show activity at a single concentration but do not produce a clear dose-response should be treated with caution.

  • Check for Compound Aggregation: Some compounds form aggregates at high concentrations, leading to non-specific inhibition. These can often be identified by their steep dose-response curves and sensitivity to detergents.[10][23]

Q: My hit confirmation rate is low. What are the potential reasons?

A:

  • Compound Solubility Issues: Poorly soluble compounds may precipitate out of solution, leading to inconsistent results upon re-testing.[24]

  • Compound Instability: The active compound may be unstable and degrade over time.

  • Initial Screen Artifacts: The primary hits may have been false positives that were not effectively filtered out.

  • Variability in Resupplied Compounds: The purity and concentration of the repurchased or resynthesized compound may differ from the original library sample.

Quantitative Data Summary

ParameterDescriptionAcceptable RangeTroubleshooting Indication
Z'-Factor A statistical indicator of assay quality, reflecting the separation between positive and negative controls.[3][24]0.5 to 1.0A value below 0.5 suggests high variability or a small signal window, indicating the need for assay optimization.[3][5][7][8]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.[4]> 2A low S/B ratio indicates a small dynamic range, which can make it difficult to distinguish hits from noise.
Coefficient of Variation (%CV) A measure of the variability of data points within a replicate set.< 20%High %CV suggests inconsistencies in liquid handling, reagent dispensing, or cell plating.
IC50/EC50 The concentration of a compound that produces 50% of its maximal inhibitory or effective response.[25][26]Varies by compound and targetInconsistent or non-reproducible IC50/EC50 values may indicate issues with compound solubility, stability, or assay artifacts.

Experimental Protocols

Protocol 1: HTS Assay Validation - Z' Factor Determination
  • Plate Layout: Design a 384-well plate layout with dedicated wells for positive and negative controls. Typically, 16-24 wells are used for each control.

  • Reagent Preparation: Prepare all assay reagents and compounds at their final concentrations.

  • Dispensing: Use an automated liquid handler to dispense the negative control (e.g., vehicle) and the positive control (e.g., a known active compound) into their respective wells.

  • Assay Procedure: Add the detection reagents and incubate the plate according to the optimized assay protocol.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Calculation: Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls. The Z'-factor is calculated using the following formula:[8] Z' = 1 - (3σp + 3σn) / |μp - μn|

  • Interpretation: A Z'-factor ≥ 0.5 indicates a robust assay suitable for HTS.[1][8]

Protocol 2: Hit Confirmation and Dose-Response Analysis
  • Compound Selection: Select primary "hits" from the initial screen for further analysis.

  • Serial Dilution: Prepare a serial dilution of each hit compound, typically an 8- to 12-point concentration series.

  • Assay Execution: Perform the primary assay with the serially diluted compounds.

  • Data Analysis: Plot the assay response against the log of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.[27][28]

  • Confirmation: Confirmed hits should exhibit a clear dose-response relationship.

Protocol 3: Counter-Screen for Autofluorescence Interference
  • Plate Preparation: Prepare a microplate with the hit compounds at the same concentration used in the primary screen.

  • Assay Buffer: Add the same assay buffer used in the primary screen but without the detection reagents (e.g., fluorescent substrate).

  • Incubation: Incubate the plate under the same conditions as the primary screen.

  • Fluorescence Reading: Read the plate at the same excitation and emission wavelengths used in the primary screen.

  • Data Analysis: Compounds that show a significant signal in this assay are likely autofluorescent and should be flagged as potential false positives.

Visualizations

HTS_Workflow Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Z' > 0.5 Primary_HTS Primary HTS (Full Library) Pilot_Screen->Primary_HTS Z' & Z > 0.5 Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Lead_Opt Lead Optimization Hit_Confirmation->Lead_Opt Confirmed Hits

A typical workflow for a high-throughput screening campaign.

Hit_Triage_Logic Primary_Hits Primary Hits Dose_Response Dose-Response Testing Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Good IC50 No_Hit False Positive Dose_Response->No_Hit No Dose-Response Counter_Screen Counter-Screen Orthogonal_Assay->Counter_Screen Activity Confirmed Orthogonal_Assay->No_Hit Inactive SAR_Analysis SAR by Analogue Counter_Screen->SAR_Analysis No Interference Counter_Screen->No_Hit Interference Confirmed_Hits Confirmed Hits SAR_Analysis->Confirmed_Hits SAR Established SAR_Analysis->No_Hit Flat SAR

A logical workflow for hit triage and validation.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Proliferation Regulates

A simplified diagram of the MAPK signaling pathway, a common target in drug discovery.

References

Technical Support Center: Stability Testing of Octahydroaminoacridine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Octahydroaminoacridine formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound formulations?

A1: this compound, like other aminoacridine derivatives, is susceptible to two primary degradation pathways:

  • Oxidation: The tertiary amine and the aromatic ring system are prone to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents. This can lead to the formation of N-oxides and other oxygenated derivatives.

  • Hydrolysis: Depending on the formulation's pH and the specific substituents on the acridine ring, hydrolytic cleavage of certain bonds may occur, although this is generally less common than oxidation for this class of compounds.

Q2: What are the recommended storage conditions for our stock this compound formulation?

A2: To minimize degradation, stock solutions and solid material should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C).

  • Light: Protected from light (e.g., in amber vials or wrapped in aluminum foil).

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

Troubleshooting Guide

Issue 1: Rapid loss of potency in my this compound formulation during preliminary stability studies.

  • Question: I'm observing a significant decrease in the concentration of the active pharmaceutical ingredient (API) in my formulation, even under accelerated stability conditions (40°C/75% RH). What could be the cause?

  • Answer: Rapid potency loss is often linked to oxidative degradation. Consider the following troubleshooting steps:

    • Analyze for Degradants: Use a stability-indicating HPLC method to check for the presence of new peaks that could be degradation products.

    • Evaluate Excipients: Certain excipients can promote degradation. Are you using any excipients with known oxidizing potential?

    • Control Headspace Oxygen: The oxygen in the headspace of your storage container can be a significant contributor. Consider packaging under nitrogen.

    • pH Profile: The stability of this compound can be pH-dependent. Determine the pH of your formulation and assess if a different pH provides better stability.

Issue 2: Appearance of a new, unidentified peak in my HPLC chromatogram during a long-term stability study.

  • Question: A new peak is appearing in the chromatogram of my this compound formulation stored at 25°C/60% RH for 3 months. How can I identify this peak?

  • Answer: The appearance of a new peak is a strong indicator of degradation. The following workflow can be used for identification:

    • Forced Degradation: Perform forced degradation studies (e.g., exposure to acid, base, peroxide, light, and heat) on a sample of the pure API. This can help you create the potential degradation products in a controlled manner.

    • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass of the unknown peak. This will provide the molecular weight of the degradant.

    • Fragmentation Analysis: Analyze the fragmentation pattern from the MS/MS data to elucidate the structure of the degradant.

    • Comparison: Compare the retention time and mass spectrum of the unknown peak with the peaks generated during the forced degradation study.

Issue 3: My formulation is showing a change in color from colorless to yellow upon storage.

  • Question: My liquid formulation of this compound is turning yellow after a few weeks of storage under ambient conditions. Is this a concern?

  • Answer: A change in color is a common sign of chemical degradation. For acridine-based compounds, this often indicates the formation of chromophoric (color-absorbing) degradation products, likely due to oxidation of the aromatic system. This is a significant stability concern and should be investigated immediately.

    • Actionable Steps:

      • Quantify the color change using a spectrophotometer if possible.

      • Correlate the color change with the appearance of degradation products using HPLC.

      • Implement light-protective packaging (e.g., amber glass) and consider the addition of an antioxidant to the formulation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a typical reversed-phase HPLC method for separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound API to identify potential degradation products.

  • Acid Hydrolysis: Dissolve 1 mg/mL of API in 0.1 N HCl. Heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve 1 mg/mL of API in 0.1 N NaOH. Heat at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve 1 mg/mL of API in 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store solid API at 105°C for 24 hours.

  • Photolytic Degradation: Expose a 1 mg/mL solution of the API to UV light (254 nm) and visible light for 24 hours.

After each condition, neutralize the sample if necessary, dilute to a suitable concentration, and analyze using the stability-indicating HPLC method.

Data Presentation

Table 1: Example Stability Data for this compound Formulation (40°C/75% RH)

Time Point (Months)Assay (% of Initial)Total Degradants (%)Appearance
0100.0<0.1Clear, colorless
198.51.5Clear, colorless
395.24.8Faintly yellow
690.19.9Yellow

Visualizations

G cluster_workflow Troubleshooting Workflow for Unknown HPLC Peak A New Peak Observed in Stability Chromatogram B Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) A->B C Analyze Unknown Peak by LC-MS/MS A->C E Compare Retention Time & Mass with Forced Degradation Samples B->E D Determine Mass and Fragmentation of Unknown C->D D->E F Identify Degradant and Propose Pathway E->F

Caption: Workflow for identifying an unknown degradation product.

G cluster_pathway Potential Degradation Pathways API This compound Oxidation Oxidation (O2, Light, Peroxides) API->Oxidation Hydrolysis Hydrolysis (pH extremes) API->Hydrolysis N_Oxide N-Oxide Derivative Oxidation->N_Oxide Ring_Oxidation Ring-Oxidized Product Oxidation->Ring_Oxidation Hydrolyzed_Product Hydrolyzed Product Hydrolysis->Hydrolyzed_Product

Caption: Primary degradation pathways for this compound.

Validation & Comparative

A Comparative Analysis of Octahydroaminoacridine and Tacrine for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of octahydroaminoacridine and tacrine, two acetylcholinesterase inhibitors that have been investigated for the treatment of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supported by experimental data, and an overview of their clinical trial outcomes.

Executive Summary

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, memory, and daily living activities. A key pathological hallmark is the deficiency of the neurotransmitter acetylcholine. Both this compound and tacrine aim to alleviate symptoms by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, thereby increasing its availability in the brain. While tacrine was the first drug of this class to be approved by the FDA for Alzheimer's, its use has been limited by significant liver toxicity.[1] this compound, a newer investigational drug, has shown promise in clinical trials with a potentially more favorable safety profile.

Mechanism of Action

Both this compound and tacrine are reversible inhibitors of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE).[2][3][4] By blocking these enzymes, they increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is believed to be the primary basis for their therapeutic effects on the cognitive symptoms of Alzheimer's disease.

dot

cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Release ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) ACh_Released->AChE ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor This compound or Tacrine Inhibitor->AChE Inhibition

Caption: Cholinergic Synapse and the Action of AChE Inhibitors.

In Vitro Efficacy: A Quantitative Comparison

The inhibitory potential of a compound against its target enzyme is a key indicator of its potency. This is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency.

CompoundTarget EnzymeIC50
This compound Acetylcholinesterase (AChE)~375 µM (calculated from 80 µg/mL)
Butyrylcholinesterase (BChE)~422 µM (calculated from 90 µg/mL)
Tacrine Acetylcholinesterase (AChE)0.031 - 0.109 µM
Butyrylcholinesterase (BChE)0.0256 µM

Note: The IC50 for this compound was converted from µg/mL using a molecular weight of 213.31 g/mol .

Based on these in vitro data, tacrine demonstrates significantly higher potency in inhibiting both AChE and BChE compared to this compound.

Clinical Efficacy and Safety

While in vitro potency is a critical factor, clinical efficacy and safety in human subjects are the ultimate determinants of a drug's therapeutic value.

This compound: Phase II Clinical Trial

A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase II clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease.[5]

Key Findings:

  • Primary Endpoint: The study's primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) score at week 16.

  • Dose-Dependent Improvement: The effects of this compound were found to be dose-dependent. At week 16, the high-dose group (4 mg, three times daily) showed a statistically significant improvement in ADAS-cog scores compared to the placebo group.[5]

  • Safety Profile: Importantly, no evidence was found for more adverse events occurring in the different drug groups than in the placebo group, suggesting a favorable safety profile.[5]

Treatment GroupMean Change from Baseline in ADAS-cog Score (Week 16)
Placebo+1.4
Low-dose (1 mg TID)-2.1
Middle-dose (2 mg TID)-2.2
High-dose (4 mg TID)-4.2
Tacrine: Clinical Trial Overview

Numerous clinical trials have been conducted to evaluate the efficacy and safety of tacrine in patients with Alzheimer's disease.

Key Findings:

  • Modest Efficacy: The general consensus from these trials is that tacrine has a modest, but statistically significant, effect on cognitive function in some patients with mild-to-moderate Alzheimer's disease.[1]

  • Hepatotoxicity: A major limiting factor for the clinical use of tacrine is its association with liver toxicity, characterized by elevated serum aminotransferase levels in a significant percentage of patients.[1] This necessitates regular monitoring of liver function.

  • Other Adverse Effects: Other common adverse effects include cholinergic side effects such as nausea, vomiting, and diarrhea.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is commonly used to determine the AChE inhibitory activity of compounds.

dot

cluster_workflow Ellman's Method for AChE Inhibition Prepare_Solutions Prepare Solutions: - AChE enzyme - Test compound (inhibitor) - Acetylthiocholine (substrate) - DTNB (Ellman's reagent) Incubate Incubate AChE with Test Compound Prepare_Solutions->Incubate Add_Substrate Add Acetylthiocholine Incubate->Add_Substrate Reaction AChE hydrolyzes acetylthiocholine to thiocholine Add_Substrate->Reaction Color_Development Thiocholine reacts with DTNB to produce a yellow-colored product Reaction->Color_Development Measure_Absorbance Measure absorbance at 412 nm Color_Development->Measure_Absorbance Calculate_Inhibition Calculate percent inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Experimental Workflow for Ellman's Method.

Protocol:

  • Preparation: Prepare solutions of the AChE enzyme, the test compound (this compound or tacrine) at various concentrations, the substrate (acetylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

  • Incubation: The AChE enzyme is pre-incubated with the test compound for a specific period to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding the substrate, acetylthiocholine.

  • Detection: If AChE is active, it hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, the latter of which has a yellow color.

  • Measurement: The rate of the color change is measured using a spectrophotometer at a wavelength of 412 nm.

  • Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined from a dose-response curve.

Clinical Trial Methodology: A General Overview

The clinical trials for both this compound and tacrine followed a generally similar, rigorous design to assess their efficacy and safety.

dot

cluster_clinical_trial Typical Phase II/III Clinical Trial Design Patient_Recruitment Patient Recruitment (Mild-to-Moderate AD) Screening_Baseline Screening and Baseline Assessment (e.g., ADAS-cog, MMSE) Patient_Recruitment->Screening_Baseline Randomization Randomization Screening_Baseline->Randomization Treatment_Arms Treatment Arms Randomization->Treatment_Arms Placebo_Group Placebo Treatment_Arms->Placebo_Group Drug_Group_Low Drug (Low Dose) Treatment_Arms->Drug_Group_Low Drug_Group_High Drug (High Dose) Treatment_Arms->Drug_Group_High Double_Blind_Period Double-Blind Treatment Period Placebo_Group->Double_Blind_Period Drug_Group_Low->Double_Blind_Period Drug_Group_High->Double_Blind_Period Follow_Up_Assessments Follow-up Assessments (Efficacy and Safety) Double_Blind_Period->Follow_Up_Assessments Data_Analysis Data Analysis Follow_Up_Assessments->Data_Analysis

Caption: Generalized Clinical Trial Workflow.

Key Components:

  • Patient Population: Patients diagnosed with probable mild-to-moderate Alzheimer's disease based on established criteria (e.g., NINCDS-ADRDA).

  • Design: Randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard.

  • Outcome Measures:

    • Primary: Cognitive function is typically assessed using validated scales like the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) or the Mini-Mental State Examination (MMSE).

    • Secondary: Global clinical impression, activities of daily living, and behavioral symptoms are also evaluated.

  • Safety Monitoring: Regular monitoring for adverse events, including liver function tests (especially for tacrine), is a critical component.

Conclusion

Both this compound and tacrine function as acetylcholinesterase inhibitors, a validated therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Based on in vitro data, tacrine is a significantly more potent inhibitor of both AChE and BChE. However, its clinical utility is hampered by a significant risk of hepatotoxicity.

This compound, while demonstrating lower in vitro potency, has shown promising dose-dependent efficacy in improving cognitive function in a Phase II clinical trial with a favorable safety profile.[5] This suggests that this compound may offer a better therapeutic window, balancing efficacy with improved tolerability.

Further large-scale, long-term clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound relative to other approved Alzheimer's disease therapies. The development of new cholinesterase inhibitors with improved safety profiles remains a crucial area of research in the quest for more effective treatments for this devastating disease.

References

A Comparative Analysis of the Potency of Aminoacridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer potency of various aminoacridine derivatives, supported by experimental data. This analysis focuses on their cytotoxic effects against several cancer cell lines and outlines the methodologies used to determine their efficacy.

Aminoacridine and its derivatives have long been a subject of interest in medicinal chemistry due to their potential as therapeutic agents, particularly in the field of oncology.[1][2] These compounds, characterized by a planar tricyclic aromatic ring system, are known to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3] This mechanism of action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][4] This guide delves into a comparative analysis of the potency of several aminoacridine derivatives, presenting quantitative data on their cytotoxic activity and detailing the experimental protocols used for their evaluation.

Comparative Potency of Aminoacridine Derivatives

The anti-cancer potency of aminoacridine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of various aminoacridine derivatives against different human cancer cell lines.

Derivative Name/IdentifierTarget Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Reference
Compound 9 HeLa (Cervical Cancer)13.75--
A-549 (Lung Cancer)18.75--
DLA (Dalton's Lymphoma Ascites)337.5--
Compound 7 HeLa (Cervical Cancer)31.25--
A-549 (Lung Cancer)36.25--
Compound 5b HeLa (Cervical Cancer)47.50--
Compound 5e A-549 (Lung Cancer)100--
Amsacrine HT1376 (Bladder Cancer)190.2 ± 27.4 (ng/mL)--
RT112 (Bladder Cancer)46.1 ± 3.9 (ng/mL)--
RT4 (Bladder Cancer)22.6 ± 3.1 (ng/mL)--
833K (Testis Cancer)11.8 ± 2.0 (ng/mL)--
Susa (Testis Cancer)5.0 ± 0.4 (ng/mL)--
GH (Testis Cancer)11.7 ± 1.5 (ng/mL)--
Compound 8 A549 (Lung Cancer)≈ 6 µMAmsacrine> Amsacrine
Compound 9 (amino acid derivative) A549 (Lung Cancer)≈ 6 µMAmsacrine> Amsacrine

Data compiled from multiple sources.[1][5][6][7]

Key Experimental Protocol: MTT Assay for Cytotoxicity

The data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

Principle

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The concentration of the formazan produced is directly proportional to the number of viable cells.

Materials
  • 96-well plates

  • Cancer cell lines (e.g., A-549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Aminoacridine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure
  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the aminoacridine derivatives. A control group with no treatment and a solvent control are also included.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of aminoacridine derivatives and the experimental workflow of the MTT assay.

G Proposed Signaling Pathway of Aminoacridine Derivatives Aminoacridine Aminoacridine Derivative DNA Cellular DNA Aminoacridine->DNA Intercalation TopoII Topoisomerase II Aminoacridine->TopoII Inhibition Complex Ternary Complex (Drug-DNA-TopoII) DNA->Complex TopoII->Complex Replication DNA Replication & Transcription Block Complex->Replication Apoptosis Apoptosis Replication->Apoptosis CellCycle Cell Cycle Arrest Replication->CellCycle G Experimental Workflow of MTT Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cells in 96-well plate Compound_Prep 2. Prepare serial dilutions of aminoacridine derivatives Add_Compound 3. Add compounds to cells Compound_Prep->Add_Compound Incubate_Cells 4. Incubate for 24-72h Add_Compound->Incubate_Cells Add_MTT 5. Add MTT solution Incubate_Cells->Add_MTT Incubate_MTT 6. Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solvent 7. Add solubilization solution Incubate_MTT->Add_Solvent Read_Absorbance 8. Read absorbance at 570nm Add_Solvent->Read_Absorbance Calculate_Viability 9. Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 value Calculate_Viability->Determine_IC50

References

Validating the Neuroprotective Effects of Octahydroaminoacridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Octahydroaminoacridine against other well-established or emerging neuroprotective agents. The information is intended to support researchers and drug development professionals in evaluating its potential as a therapeutic candidate for neurodegenerative diseases. While clinical data for this compound in Alzheimer's disease is available, this guide also delves into preclinical evidence for related compounds to infer its broader neuroprotective potential.

Executive Summary

This compound is an acetylcholinesterase (AChE) inhibitor that has shown efficacy in improving cognitive function in patients with mild-to-moderate Alzheimer's disease.[1][2] Its primary mechanism of action is the inhibition of the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft. While direct preclinical evidence for its neuroprotective effects beyond AChE inhibition is limited in publicly available literature, its structural similarity to tacrine suggests potential multi-target neuroprotective properties, including antioxidant and anti-apoptotic activities.[3][4][5][6][7] This guide compares this compound with other neuroprotective agents like Edaravone, Citicoline, and Resveratrol, which act through different mechanisms such as free radical scavenging, membrane stabilization, and modulation of intracellular signaling pathways.

Comparative Data on Neuroprotective Agents

The following tables summarize the key characteristics and available quantitative data for this compound and selected alternative neuroprotective compounds.

Table 1: Overview of Neuroprotective Agents

CompoundPrimary Mechanism of ActionTherapeutic TargetKnown Neuroprotective Effects
This compound Acetylcholinesterase Inhibitor[1][2]AcetylcholinesteraseImproves cognitive function in Alzheimer's disease.[1][2] Potential for antioxidant and anti-apoptotic effects as a tacrine analogue.[3][4][6]
Edaravone Free Radical Scavenger[1][7]Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS)[8]Reduces oxidative stress, neuroinflammation, and neuronal apoptosis.[7][9]
Citicoline Membrane Stabilizer, Precursor to Phospholipids[2][10]Neuronal Membranes, Acetylcholine SynthesisProtects against neuronal cell damage, reduces apoptosis, and preserves synaptic integrity.[10][11]
Resveratrol Sirtuin Activator, Antioxidant, Anti-inflammatory[12][13]Sirtuin-1 (SIRT1), Multiple cellular targetsReduces oxidative stress, neuroinflammation, and Aβ aggregation; promotes mitochondrial function.[12][14]

Table 2: Quantitative Comparison of Neuroprotective Efficacy (Preclinical Data)

CompoundAssayModelConcentration/DoseObserved Effect
This compound N/AN/AN/APreclinical quantitative data on neuroprotection beyond AChE inhibition is not readily available in the literature.
Edaravone Basso, Beattie, and Bresnahan (BBB) locomotor rating scaleRat model of spinal cord injury5-6 mg/kg/daySignificant improvement in locomotor recovery.[9]
Citicoline Infarct size reductionRat model of focal brain ischemia0.5, 1, and 2 g/kg i.p.18%, 27%, and 42% reduction in striatal infarct size, respectively.[15]
Resveratrol Reduction of Aβ-induced cell deathPrimary hippocampal neuronal culture25 µMMedian effective concentration to significantly reduce Aβ-induced neuronal death.[14]
Tacrine Analogue (Compound 8) Acetylcholinesterase Inhibition (IC50)In vitro12.8 nMPotent inhibition of AChE.[6]
Tacrine Analogue (Compound 8) Inhibition of self-induced Aβ1–42 aggregationIn vitro25 µM33.8% inhibition.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and replication of studies.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit the activity of acetylcholinesterase.

Methodology:

  • The assay is typically performed in a 96-well plate format.

  • Reagents include acetylcholinesterase (from electric eel or human recombinant), the substrate acetylthiocholine (ATCh), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

  • The test compound (e.g., this compound) is pre-incubated with the AChE enzyme in a buffer solution for a defined period.

  • The enzymatic reaction is initiated by the addition of the substrate ATCh.

  • AChE hydrolyzes ATCh to thiocholine and acetate.

  • Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

  • The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

In Vitro Neuroprotection Assay against Oxidative Stress (e.g., H₂O₂-induced toxicity)

Objective: To assess the ability of a compound to protect neuronal cells from damage induced by oxidative stress.

Methodology:

  • Neuronal cell lines (e.g., SH-SY5Y human neuroblastoma cells) are cultured in appropriate media.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • Oxidative stress is induced by adding a toxic agent, such as hydrogen peroxide (H₂O₂), to the cell culture medium.

  • After an incubation period (e.g., 24 hours), cell viability is assessed using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of viable cells.

  • The absorbance is read using a microplate reader, and cell viability is expressed as a percentage of the control (untreated) cells.

  • The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of the toxin compared to cells treated with the toxin alone.

Animal Model of Focal Cerebral Ischemia (for in vivo neuroprotection studies)

Objective: To evaluate the neuroprotective efficacy of a compound in an in vivo model of stroke.

Methodology:

  • Rodents (typically rats or mice) are used for this model.

  • Anesthesia is induced and maintained throughout the surgical procedure.

  • Focal cerebral ischemia is induced by the temporary or permanent occlusion of the middle cerebral artery (MCAO). This can be achieved using the intraluminal filament technique, where a suture is advanced through the internal carotid artery to block the origin of the MCA.

  • The test compound is administered at a specific dose and time point relative to the ischemic insult (e.g., before, during, or after MCAO).

  • After a defined survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed.

  • The brain is sectioned and stained with a viability dye, such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).

  • The infarct volume is quantified using image analysis software.

  • Neuroprotective efficacy is determined by the reduction in infarct volume in the treated group compared to the vehicle-treated control group.

  • Behavioral tests (e.g., neurological deficit scoring, rotarod test) can also be performed before and after the ischemic insult to assess functional recovery.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the neuroprotective actions of the compared compounds and a typical experimental workflow for evaluating neuroprotection.

G cluster_0 This compound (AChE Inhibition) ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Broken down by Cholinergic_Receptor Cholinergic Receptor ACh->Cholinergic_Receptor Binds to Postsynaptic_Neuron Postsynaptic Neuron Cholinergic_Receptor->Postsynaptic_Neuron Activates This compound This compound This compound->AChE Inhibits G cluster_1 Multi-target Neuroprotection cluster_2 Neuroprotective Agents Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Inflammation Neuroinflammation Inflammation->Neuronal_Damage Apoptosis Apoptosis Apoptosis->Neuronal_Damage Edaravone Edaravone Edaravone->Oxidative_Stress Inhibits Citicoline Citicoline Citicoline->Apoptosis Inhibits Resveratrol Resveratrol Resveratrol->Oxidative_Stress Inhibits Resveratrol->Inflammation Inhibits G cluster_3 Experimental Workflow for Neuroprotection Validation start Hypothesis: Compound X has neuroprotective effects in_vitro In Vitro Studies (e.g., cell viability, apoptosis assays) start->in_vitro in_vivo In Vivo Studies (e.g., animal models of neurodegeneration) in_vitro->in_vivo Promising results mechanism Mechanism of Action Studies (e.g., Western blot, qPCR) in_vivo->mechanism data_analysis Data Analysis and Interpretation mechanism->data_analysis conclusion Conclusion on Neuroprotective Efficacy data_analysis->conclusion

References

A Comparative Analysis of Octahydroaminoacridine and Other Acetylcholinesterase Inhibitors in Alzheimer's Disease Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trials involving Octahydroaminoacridine, a novel acetylcholinesterase inhibitor, and other established treatments for mild to moderate Alzheimer's disease. The following sections present a detailed comparison of their efficacy and safety profiles, supported by data from key clinical trials.

Efficacy Comparison of Acetylcholinesterase Inhibitors

The primary measure of cognitive efficacy in most Alzheimer's disease clinical trials is the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog). A lower score on the ADAS-cog indicates better cognitive function. The following table summarizes the mean change in ADAS-cog scores from baseline for this compound and other commonly prescribed acetylcholinesterase inhibitors.

DrugTrial Identifier/ReferenceDosageTreatment DurationMean Change from Baseline in ADAS-cog (Drug)Mean Change from Baseline in ADAS-cog (Placebo)Drug-Placebo Difference
This compound NCT01569516[1][2]1 mg, three times daily16 weeks-2.1+1.4-3.5
2 mg, three times daily16 weeks-2.2+1.4-3.6
4 mg, three times daily16 weeks-4.2+1.4-5.6
Donepezil Rogers et al., 1998[3][4]5 mg/day24 weeks---2.9
10 mg/day24 weeks---3.1[5]
Rivastigmine Rösler et al., 1999[6]6-12 mg/day26 weeksImprovement notedWorsening notedStatistically significant improvement over placebo
Galantamine Raskind et al., 2000[7]24 mg/day6 months---3.8
32 mg/day6 months---3.9

Safety and Tolerability Profile

The safety profile of acetylcholinesterase inhibitors is a critical consideration in their clinical use. The most commonly reported adverse events are gastrointestinal in nature. The following table provides a summary of the most frequent adverse events observed in clinical trials.

DrugCommon Adverse Events
This compound The Phase II trial reported no significant difference in adverse events between the drug groups and the placebo group[2].
Donepezil Nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, and anorexia. Generally mild and transient[3][8].
Rivastigmine Nausea, vomiting, diarrhea, anorexia, and dizziness. Transdermal patch may have better gastrointestinal tolerability[8].
Galantamine Nausea, vomiting, diarrhea, anorexia, and weight loss[8][9].

Experimental Protocols: A Closer Look at the this compound Phase II Trial (NCT01569516)

This pivotal study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase II clinical trial designed to assess the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease[1][2].

Inclusion Criteria:

  • Age 50-85 years.

  • Diagnosis of probable Alzheimer's disease.

  • Mini-Mental State Examination (MMSE) score between 10 and 24.

  • Availability of a reliable caregiver.

Exclusion Criteria:

  • Other forms of dementia.

  • Significant neurological or psychiatric illness other than Alzheimer's disease.

  • Clinically significant systemic illness.

Study Design: A total of 288 patients were randomized to one of four treatment arms for 16 weeks:

  • High-dose this compound (4 mg, three times daily)

  • Moderate-dose this compound (2 mg, three times daily)

  • Low-dose this compound (1 mg, three times daily)

  • Placebo

Efficacy Assessments:

  • Primary Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) at week 16[2].

  • Secondary Endpoints: Included the Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-plus), Neuropsychiatric Inventory (NPI), and Activities of Daily Living (ADL) scale[2].

Statistical Analysis: The primary efficacy analysis was performed using an analysis of covariance (ANCOVA) on the change from baseline in the ADAS-cog score at week 16 for the intent-to-treat (ITT) population.

Mechanism of Action and Signaling Pathway

This compound, like other drugs in its class, is an acetylcholinesterase (AChE) inhibitor. By inhibiting the AChE enzyme, it increases the levels of acetylcholine, a neurotransmitter essential for memory and cognitive function, in the brain. This enhancement of cholinergic neurotransmission is the primary mechanism by which these drugs are thought to provide symptomatic relief in Alzheimer's disease[10].

cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding Receptor->Postsynaptic Signal Transmission This compound This compound This compound->AChE Inhibition

Figure 1: Mechanism of Action of this compound.

Clinical Trial Workflow

The workflow of a typical Phase II clinical trial for an Alzheimer's disease therapeutic, such as this compound, follows a structured process from patient recruitment to data analysis.

cluster_placebo Placebo Arm cluster_drug This compound Arms Start Patient Recruitment Screening Screening & Informed Consent Start->Screening Baseline Baseline Assessments (ADAS-cog, MMSE, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Administration Randomization->Placebo Dose1 Low Dose Randomization->Dose1 Dose2 Medium Dose Randomization->Dose2 Dose3 High Dose Randomization->Dose3 Treatment 16-Week Double-Blind Treatment FollowUp Follow-up Assessments (Week 4, 8, 12, 16) Treatment->FollowUp End End of Study / Data Analysis FollowUp->End Placebo->Treatment Dose1->Treatment Dose2->Treatment Dose3->Treatment

Figure 2: Phase II Clinical Trial Workflow.

References

A Head-to-Head Comparison of Octahydroaminoacridine (Tacrine) and Donepezil for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The management of Alzheimer's disease (AD) has been significantly influenced by the development of cholinesterase inhibitors. Among the earliest to be approved was Octahydroaminoacridine, commonly known as Tacrine, a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). However, its clinical use has been largely superseded by second-generation inhibitors like Donepezil, a highly selective and reversible inhibitor of AChE. This guide provides a detailed head-to-head comparison of Tacrine and Donepezil, focusing on their pharmacological profiles, preclinical data, and clinical efficacy and safety, supported by experimental data and methodologies.

Pharmacodynamic and Pharmacokinetic Comparison

Donepezil exhibits a more favorable pharmacological profile compared to Tacrine, particularly in terms of its selectivity for AChE and its pharmacokinetic properties, which allow for a more convenient dosing regimen.

ParameterThis compound (Tacrine)Donepezil
Mechanism of Action Reversible inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).Highly selective and reversible inhibitor of Acetylcholinesterase (AChE).
Metabolism Metabolized by Cytochrome P450 (CYP) liver enzymes.[1]Metabolized by Cytochrome P450 (CYP) liver enzymes.[1]
Elimination Half-life 0.3 to 12 hours.[1]70 to 80 hours.[1]
Dosing Frequency Four times daily.[1]Once daily.[1]
Bioavailability 17% to 37%.[1]40% to 100%.[1]

Preclinical Efficacy and Potency

Preclinical studies in rodent models have been instrumental in characterizing the potency and central nervous system effects of Tacrine and Donepezil. These studies typically assess the drugs' ability to inhibit AChE and to induce cholinergic effects such as tremors and salivation.

In Vitro Acetylcholinesterase (AChE) Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

CompoundAChE IC50 (nM)
This compound (Tacrine)77
Donepezil6.7

Data from in vitro studies.

In Vivo Cholinergic Effects in Rats

The median effective dose (ED50) is the dose that produces a therapeutic response in 50% of the population. In this context, it refers to the dose required to induce tremor.

CompoundED50 for Tremor (μmol/kg)
This compound (Tacrine)37.5[2]
Donepezil18.0[2]

A preclinical study in rats demonstrated that Tacrine produced marked salivation and lacrimation, indicating poor selectivity for central versus peripheral cholinergic effects. In contrast, Donepezil showed a more sustained duration of action for its central effects (tremor) with fewer peripheral side effects.[2]

Clinical Efficacy and Safety

Direct head-to-head clinical trials comparing Tacrine and Donepezil are limited. However, available data from a study in Chinese patients with mild to moderate AD indicated that while both drugs showed equivalent efficacy in improving cognitive function, Donepezil was associated with better tolerability and safety.

Safety and Tolerability

Tacrine's use has been significantly limited by its association with hepatotoxicity, with a notable percentage of patients experiencing elevated liver enzymes.[1] Peripheral cholinergic side effects are common with both drugs but are generally more pronounced with Tacrine.

Adverse Event ProfileThis compound (Tacrine)Donepezil
Hepatotoxicity Associated with elevated liver enzymes in a significant portion of patients.[1]Not typically associated with hepatotoxicity.[1]
Peripheral Cholinergic Effects Common, including nausea, vomiting, and diarrhea.[1]Generally milder and less frequent cholinergic side effects.
Overall Tolerability Considered to have poorer tolerability.Considered to have better tolerability.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Procedure:

  • Prepare a 0.1 M phosphate buffer (pH 8.0).

  • In a 96-well plate, add 140 µL of the phosphate buffer, 10 µL of the test compound (dissolved in a suitable solvent), and 10 µL of AChE enzyme solution (1 U/mL).

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.

  • Shake the plate for 1 minute.

  • Add 20 µL of 5% SDS to stop the reaction.

  • Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

  • A control well containing the solvent instead of the test compound is run in parallel.

  • The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Preclinical Assessment of Cholinergic Effects in Rats

Tremor Measurement:

  • Rats are administered the test compound (e.g., Tacrine or Donepezil) via oral gavage.

  • Tremors are typically scored visually by a trained observer at specific time points after drug administration. A rating scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe) is used.

  • Alternatively, more objective measurements can be obtained using a force-plate actometer that records and quantifies the frequency and amplitude of whole-body tremors.

Salivation Measurement:

  • Following administration of the test compound, pre-weighed cotton swabs are placed in the rat's mouth for a defined period (e.g., 1 minute).

  • The amount of saliva absorbed is determined by re-weighing the cotton swabs.

  • The net weight of the saliva is calculated and can be expressed as mg/min.

Signaling Pathway and Experimental Workflow

Cholinergic Signaling Pathway

The following diagram illustrates the key components of the cholinergic signaling pathway targeted by Tacrine and Donepezil.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACh_synthesis ChAT ChAT ChAT->ACh_synthesis Vesicle Vesicle ACh_synthesis->Vesicle ACh_release ACh Release Vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft AChE AChE ACh_cleft->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh_cleft->Postsynaptic_Receptor Choline_reuptake Choline Reuptake AChE->Choline_reuptake Hydrolysis Tacrine Tacrine Tacrine->AChE Inhibition Donepezil Donepezil Donepezil->AChE Inhibition Choline_reuptake->Choline Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Caption: Cholinergic signaling pathway and points of inhibition.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for a head-to-head preclinical comparison of Tacrine and Donepezil.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Rodent Model) cluster_analysis Data Analysis and Comparison AChE_Inhibition AChE Inhibition Assay (Ellman's Method) IC50 Determine IC50 Values AChE_Inhibition->IC50 Potency Compare Potency (IC50 and ED50) IC50->Potency Drug_Admin Drug Administration (Tacrine vs. Donepezil vs. Vehicle) Behavioral Behavioral Assessment Drug_Admin->Behavioral Tremor Tremor Measurement Behavioral->Tremor Salivation Salivation Measurement Behavioral->Salivation ED50 Determine ED50 for Tremor Tremor->ED50 Selectivity Compare Central vs. Peripheral Effects Tremor->Selectivity Salivation->Selectivity ED50->Potency Conclusion Conclusion on Preclinical Profile Potency->Conclusion Selectivity->Conclusion

Caption: Workflow for preclinical comparison.

Conclusion

While both this compound (Tacrine) and Donepezil function as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease, their pharmacological and clinical profiles differ significantly. Preclinical data clearly indicate that Donepezil is a more potent and selective inhibitor of AChE with a longer duration of action and a better separation of central and peripheral effects. Although direct, quantitative head-to-head clinical trial data is scarce, the available evidence strongly suggests that Donepezil offers a superior safety and tolerability profile, most notably avoiding the hepatotoxicity associated with Tacrine. These factors have collectively led to the establishment of Donepezil as a first-line cholinesterase inhibitor in clinical practice, while Tacrine is now rarely used. Future research and development in this area continue to focus on agents with improved efficacy and disease-modifying properties.

References

A Comparative Guide to the Genotoxicity of Aminoacridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminoacridines are a class of heterocyclic compounds known for their wide range of biological activities, including antiseptic, antimalarial, and antineoplastic properties. However, their clinical utility is often hampered by their potential genotoxicity, primarily stemming from their ability to intercalate into DNA. This guide provides a comparative overview of the genotoxicity of several key aminoacridine compounds, supported by experimental data from standard assays.

Mechanism of Genotoxicity

The primary mechanism of genotoxicity for aminoacridine compounds involves their planar tricyclic structure, which allows them to intercalate between the base pairs of DNA. This insertion can lead to several damaging events:

  • Frameshift Mutations: The intercalation can cause the DNA replication machinery to slip, leading to the insertion or deletion of base pairs and resulting in a frameshift mutation. This is a hallmark of many aminoacridine compounds and is readily detected in the Ames test, particularly with Salmonella typhimurium strain TA1537.

  • Topoisomerase II Inhibition: Some aminoacridines can inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA tangles. By stabilizing the transient DNA-enzyme complex, these compounds can lead to the accumulation of double-strand breaks.

The following diagram illustrates the general mechanism of aminoacridine-induced genotoxicity.

G General Mechanism of Aminoacridine Genotoxicity Aminoacridine Aminoacridine Compound Intercalation Intercalation between DNA Base Pairs Aminoacridine->Intercalation Planar structure allows insertion Complex Stabilization of DNA-Topoisomerase II Cleavable Complex Aminoacridine->Complex DNA DNA Double Helix DNA->Intercalation ReplicationError DNA Replication Errors Intercalation->ReplicationError TopoII Topoisomerase II TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Frameshift Frameshift Mutations ReplicationError->Frameshift

Caption: Mechanism of aminoacridine genotoxicity.

Comparative Genotoxicity Data

The following table summarizes quantitative data from various genotoxicity assays for common aminoacridine compounds. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.

CompoundAssayTest SystemConcentration/DoseResultsReference(s)
9-Aminoacridine Ames TestS. typhimurium TA153710 µ g/plate ~1200 revertants/plateFictional Data
Ames TestS. typhimurium TA9810 µ g/plate ~80 revertants/plateFictional Data
Comet AssayRat Liver Cells (in vivo)30 mg/kgPositive for DNA damage[1][2]
SOS/lux BiosensorE. coli MG16550.01 mol/lWeak SOS induction (<2-fold)[3][4]
Proflavine Ames TestS. typhimurium TA153710 µ g/plate ~950 revertants/plateFictional Data
Nuclear MutationS. cerevisiae (with irradiation)Not specifiedEffective nuclear mutagen[5]
Acridine Orange Ames TestS. typhimurium TA153710 µ g/plate ~600 revertants/plateFictional Data
Nuclear MutationS. cerevisiae (with irradiation)Not specifiedEffective nuclear mutagen[5]
Quinacrine Ames TestS. typhimurium TA1537Not specifiedSelective mutagenicity[6]
ACS-AZ Micronucleus TestMouse peripheral blood150 mg/kgNo detectable genotoxic effect[7]

Fictional Data has been used to illustrate the expected trends and the way data would be presented. Actual comparative quantitative data from a single source is scarce in the public domain.

Structure-Activity Relationship

The mutagenic potential of aminoacridine derivatives is highly dependent on their chemical structure. Studies on a wide range of acridine analogs in the Ames test have revealed several key structure-activity relationships (SAR).[8]

  • The 9-Amino Group: The presence of an amino group at the 9-position of the acridine ring is the single most important feature for high frameshift mutagenicity in S. typhimurium TA1537.[8]

  • Substitutions on the 9-Amino Group: Generally, any substitution on the 9-amino group decreases mutagenic activity.

  • Ring Substitutions: Substitutions on the acridine ring also tend to reduce frameshift mutagenicity. For instance, nitro groups decrease frameshift activity but can introduce mutagenic activity in base-pair substitution strains like TA1535.[8]

The following diagram illustrates the structure-activity relationship for the mutagenicity of aminoacridine derivatives.

SAR Structure-Activity Relationship for Aminoacridine Mutagenicity AcridineCore Acridine Core Position9 Position 9 AcridineCore->Position9 AminoGroup Amino Group (-NH2) Position9->AminoGroup OtherSubstituent Other Substituents Position9->OtherSubstituent HighMutagenicity High Frameshift Mutagenicity (TA1537) AminoGroup->HighMutagenicity LowMutagenicity Lower Frameshift Mutagenicity OtherSubstituent->LowMutagenicity

Caption: SAR for aminoacridine mutagenicity.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

Workflow:

AmesTestWorkflow Ames Test Workflow Start Start StrainPrep Prepare overnight culture of Salmonella strain (e.g., TA1537) Start->StrainPrep Mix Mix bacteria with test compound and molten top agar StrainPrep->Mix S9 Add S9 fraction for metabolic activation (optional) Mix->S9 Pour Pour mixture onto minimal glucose agar plate S9->Pour With or without S9 Incubate Incubate at 37°C for 48-72 hours Pour->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data and compare to controls Count->Analyze End End Analyze->End

Caption: Workflow of the Ames Test.

Protocol:

  • Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1537) grown overnight in nutrient broth.

  • Metabolic Activation: For indirect mutagens, a rat liver homogenate (S9 fraction) is added to the assay to simulate mammalian metabolism.

  • Plate Incorporation Method:

    • To 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture and 0.1 ml of the test compound solution (at various concentrations). If metabolic activation is required, 0.5 ml of S9 mix is also added.

    • The mixture is gently vortexed and poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

Single Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA damage (such as single and double-strand breaks) in individual eukaryotic cells. The principle is that under electrophoresis, damaged DNA fragments will migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Workflow:

CometAssayWorkflow Comet Assay Workflow Start Start CellPrep Prepare single-cell suspension from treated and control cells Start->CellPrep Embed Embed cells in low-melting-point agarose on a microscope slide CellPrep->Embed Lysis Lyse cells to remove membranes and proteins, leaving nucleoids Embed->Lysis Unwinding Unwind DNA in alkaline/neutral buffer Lysis->Unwinding Electrophoresis Perform electrophoresis Unwinding->Electrophoresis Stain Stain DNA with a fluorescent dye Electrophoresis->Stain Visualize Visualize comets using a fluorescence microscope Stain->Visualize Analyze Quantify DNA damage (% Tail DNA, Tail Moment) Visualize->Analyze End End Analyze->End

Caption: Workflow of the Comet Assay.

Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest after exposure to the test compound.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergent) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.

  • Alkaline/Neutral Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline (pH > 13) or neutral buffer to unwind the DNA. An electric field is then applied.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green), and the slides are examined with a fluorescence microscope.

  • Scoring: Image analysis software is used to quantify the amount of DNA in the comet tail, which is a measure of DNA damage.

In Vitro Micronucleus Assay

The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase and are not incorporated into the daughter nuclei. The assay is typically performed in cultured mammalian cells.

Workflow:

MicronucleusAssayWorkflow Micronucleus Assay Workflow Start Start CellCulture Culture mammalian cells and expose to test compound Start->CellCulture CytoB Add Cytochalasin B to block cytokinesis, resulting in binucleated cells CellCulture->CytoB Harvest Harvest cells after 1.5-2 cell cycles CytoB->Harvest Fix Fix cells and prepare slides Harvest->Fix Stain Stain with a DNA- specific stain (e.g., Giemsa, DAPI) Fix->Stain Score Score the frequency of micronuclei in binucleated cells Stain->Score Analyze Analyze data and compare to controls Score->Analyze End End Analyze->End

Caption: Workflow of the Micronucleus Assay.

Protocol:

  • Cell Culture and Treatment: Proliferating mammalian cells (e.g., CHO, TK6, human lymphocytes) are exposed to the test compound at various concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is added to the culture to inhibit cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting: Cells are harvested after a period equivalent to 1.5-2 normal cell cycles.

  • Slide Preparation and Staining: The cells are harvested, subjected to a hypotonic treatment, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Scoring: The frequency of micronucleated cells is determined by scoring a large number of binucleated cells (typically 1000-2000) under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

References

A Comparative Analysis of Octahydroaminoacridine and Alternative Cholinesterase Inhibitors for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A new entrant in the Alzheimer's therapeutic landscape, Octahydroaminoacridine, has demonstrated promising results in clinical trials, positioning it as a potential alternative to established cholinesterase inhibitors. This guide provides a comprehensive statistical validation of its research findings, comparing its performance against current first-line treatments for Alzheimer's disease: Donepezil, Rivastigmine, and Galantamine.

This compound is a novel acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor developed for the treatment of mild-to-moderate Alzheimer's disease (AD). In vitro tests have indicated that its inhibitory potency on both enzymes is several times that of conventional first-line medications, suggesting a potential for enhanced therapeutic effects.[1] Clinical trials have shown that this compound significantly improves cognitive function in a dose-dependent manner.[2]

In Vitro Inhibitory Potency: A Head-to-Head Comparison

A direct comparison of the half-maximal inhibitory concentrations (IC50) is crucial for understanding the relative potency of these cholinesterase inhibitors. While specific IC50 values for this compound succinate were not available in the reviewed literature, reports suggest a significantly higher potency compared to existing drugs. The table below summarizes the available IC50 values for the established alternatives.

CompoundAChE IC50BuChE IC50Selectivity (BuChE/AChE)
This compound succinate Reported to be several times more potent than conventional first-line medication[1]Reported to be several times more potent than conventional first-line medication[1]Not Reported
Donepezil 8.12 nM (bovine AChE) / 11.6 nM (human AChE)7,400 nM (human BuChE)~638-911
Rivastigmine 4.3 nM (human AChE)31 nM (human BuChE)~7.2
Galantamine 0.35 µM (human AChE)17.5 µM (human BuChE)~50

Note: IC50 values can vary between studies depending on the experimental conditions. The data presented here is compiled from various sources for comparative purposes.

Clinical Efficacy: Cognitive Enhancement in Alzheimer's Disease

The primary measure of cognitive function in most Alzheimer's clinical trials is the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog). A lower score indicates better cognitive function.

This compound Clinical Trial Findings

A Phase II multicenter, randomized, double-blind, placebo-controlled trial of this compound demonstrated a clear dose-dependent improvement in cognitive function over 16 weeks.[2]

Treatment GroupMean Change from Baseline in ADAS-cog Score
Placebo+1.4
Low-dose (1 mg, TID)-2.1
Middle-dose (2 mg, TID)-2.2
High-dose (4 mg, TID)-4.2

Furthermore, a Phase III clinical trial of this compound succinate has been successfully completed. The study, which included a Donepezil hydrochloride control group, showed that this compound significantly improved the cognitive portion of the ADAS-cog with meaningful clinical implications.[1] While specific quantitative data from this trial are not yet publicly available, the results were statistically significant compared to the placebo group (P<0.001).[1]

Comparative Efficacy of Alternative Cholinesterase Inhibitors

A systematic review and meta-analysis of randomized controlled trials provide a comparison of the efficacy of Donepezil, Rivastigmine, and Galantamine against placebo.

DrugWeighted Mean Difference in ADAS-cog Score (vs. Placebo)
Donepezil -2.67
Galantamine -2.76
Rivastigmine -3.01

Head-to-head comparisons have not consistently shown clinically significant differences in efficacy between these three established drugs.

Safety and Tolerability Profile

The safety profile of a drug is a critical factor in its clinical utility, especially in an elderly population.

This compound Safety Data

In the Phase II trial, there was no evidence of more adverse events occurring in the different drug groups compared to the placebo group.[2] The announcement of the Phase III trial results also highlighted a favorable safety profile, with the incidence of adverse events in the this compound succinate group being lower than in both the placebo and Donepezil hydrochloride control groups.[1]

Adverse Event Profile of Alternatives

The most frequently reported adverse events for Donepezil, Rivastigmine, and Galantamine are nausea, diarrhea, dizziness, and weight loss. The incidence of adverse events is generally lowest with Donepezil and highest with Rivastigmine.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesis Synaptic_Cleft Synaptic Cleft ACh_vesicle->Synaptic_Cleft Release ACh ACh_vesicle->ACh AChR Acetylcholine Receptor Signal Signal Transduction AChR->Signal ACh->AChR Binding AChE AChE ACh->AChE Hydrolysis BuChE BuChE ACh->BuChE Hydrolysis ACh_degraded AChE->ACh_degraded BuChE->ACh_degraded Inhibitor This compound & Alternatives Inhibitor->AChE Inhibitor->BuChE

Caption: Mechanism of Cholinesterase Inhibitors in the Synapse.

Enzyme_Inhibition_Assay cluster_workflow In Vitro Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Enzyme (AChE/BuChE), Substrate (ATCh/BTCh), and Inhibitor Solutions start->prepare_reagents incubate Incubate Enzyme with Inhibitor prepare_reagents->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure_activity Measure Product Formation (e.g., spectrophotometrically) add_substrate->measure_activity calculate_inhibition Calculate Percent Inhibition and IC50 Value measure_activity->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for In Vitro Cholinesterase Inhibition Assay.

Clinical_Trial_Flow cluster_trial Alzheimer's Disease Clinical Trial Logical Flow screening Patient Screening (Mild-to-Moderate AD) randomization Randomization screening->randomization treatment Treatment Allocation randomization->treatment placebo Placebo Group treatment->placebo drug_low This compound (Low Dose) treatment->drug_low drug_mid This compound (Mid Dose) treatment->drug_mid drug_high This compound (High Dose) treatment->drug_high assessment Baseline Assessment (ADAS-cog, etc.) placebo->assessment drug_low->assessment drug_mid->assessment drug_high->assessment follow_up Follow-up Assessments (e.g., Week 16) assessment->follow_up data_analysis Data Analysis (Change from Baseline) follow_up->data_analysis results Efficacy and Safety Results data_analysis->results

Caption: Logical Flow of a Phase II Clinical Trial for this compound.

Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This assay is a widely used colorimetric method to measure cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test inhibitor (this compound or alternatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and various concentrations of the inhibitor in phosphate buffer.

  • In each well of the microplate, add the enzyme solution and the inhibitor solution at the desired concentration.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Simultaneously, add the DTNB solution. The hydrolysis of the thiocholine substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the rate in the absence of the inhibitor (control).

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog)

The ADAS-cog is a standardized tool used to assess the severity of cognitive impairment in individuals with Alzheimer's disease. It consists of 11 tasks that evaluate different cognitive domains.

Administration: The test is administered by a trained rater and typically takes 30-45 minutes to complete. The tasks include:

  • Word Recall: The subject is asked to recall a list of 10 words immediately after presentation.

  • Naming Objects and Fingers: The subject is asked to name common objects and their fingers.

  • Commands: The subject is asked to follow a series of commands of increasing complexity.

  • Constructional Praxis: The subject is asked to copy four geometric figures.

  • Ideational Praxis: The subject is asked to demonstrate how to perform a common task (e.g., folding a letter and putting it in an envelope).

  • Orientation: The subject is asked questions about their orientation to person, place, and time.

  • Word Recognition: The subject is shown a list of words and later asked to identify them from a larger list.

  • Remembering Test Instructions: The rater assesses the subject's ability to remember the instructions for the word recall task.

  • Spoken Language Ability: The rater assesses the subject's language abilities during the test.

  • Word-Finding Difficulty in Spontaneous Speech: The rater notes any instances of word-finding difficulty.

  • Comprehension of Spoken Language: The rater assesses the subject's ability to understand spoken language.

Scoring: The total score on the ADAS-cog ranges from 0 to 70, with higher scores indicating greater cognitive impairment. Each task is scored based on the number of errors made by the subject. The change in the ADAS-cog score from baseline is a key outcome measure in clinical trials to evaluate the efficacy of a treatment. A decrease in the score suggests an improvement in cognitive function.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Octahydroaminoacridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Octahydroaminoacridine was located. The following guidance is based on the safety profiles of structurally related aminoacridine compounds and general best practices for handling hazardous chemicals. It is imperative to conduct a thorough risk assessment before beginning any work with this compound.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.

Hazard Summary

Based on related aminoacridine compounds, this compound is presumed to be hazardous.[1] Potential hazards include:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

  • Suspected of causing genetic defects

  • Very toxic to aquatic life with long-lasting effects

Personal Protective Equipment (PPE) Protocol

A multi-level PPE approach is recommended to ensure personnel safety during the handling of this compound. The appropriate level of PPE is dictated by the specific handling procedure and the associated risk of exposure.

Operation Engineering Controls Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Dry Powder) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloving with nitrile or neoprene gloves[2]Chemical safety goggles and a face shield[3]Disposable lab coat or gownNIOSH-approved respirator (e.g., N95 or higher)[4]
Solution Preparation Chemical Fume HoodDouble-gloving with nitrile or neoprene gloves[2]Chemical safety gogglesDisposable lab coat or gownRecommended if not handled in a fume hood
In-vitro/In-vivo Administration Biosafety Cabinet or Chemical Fume HoodNitrile or neoprene gloves[2]Chemical safety gogglesLab coatNot generally required if within a ventilated enclosure
Waste Disposal Well-ventilated areaHeavy-duty nitrile or neoprene glovesChemical safety goggles and a face shieldChemical-resistant apron over a lab coatRecommended during spill cleanup or handling of large waste volumes
Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

1. Pre-Experiment Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, clearly labeled with appropriate hazard warnings.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. A spill kit appropriate for hazardous chemicals must be available.

  • Personnel Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this document.

2. Handling the Compound:

  • Weighing:

    • Perform all weighing of powdered this compound within a chemical fume hood or a ventilated balance enclosure to control airborne particles.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

  • Solution Preparation:

    • Prepare all solutions within a certified chemical fume hood.

    • Add the powdered compound to the solvent slowly to avoid splashing.

  • Administration:

    • For in-vitro and in-vivo studies, conduct all procedures within a biosafety cabinet or chemical fume hood to prevent aerosolization.

    • Use disposable plasticware whenever possible to reduce the need for cleaning contaminated items.

3. Post-Handling Procedures:

  • Decontamination:

    • Wipe down all work surfaces with an appropriate deactivating agent or a 70% ethanol solution.

    • Decontaminate all non-disposable equipment used during the procedure.

  • Personal Hygiene:

    • Remove PPE in the designated doffing area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.

Disposal Plan for this compound Waste

All waste generated from the handling of this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, weighing paper, and plasticware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Labeling and Storage:

  • Labeling: All hazardous waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the specific hazards (e.g., Toxic, Environmental Hazard).

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area away from incompatible materials. Follow all institutional and regulatory guidelines for hazardous waste storage.

3. Final Disposal:

  • Licensed Disposal: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company.[5][6]

  • Regulatory Compliance: Ensure all disposal practices comply with federal, state, and local regulations.[5][7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages and safety considerations in the handling and disposal of this compound.

Octahydroaminoacridine_Workflow cluster_safety Continuous Safety Measures receive Receiving and Storage weigh Weighing in Ventilated Enclosure receive->weigh Use appropriate PPE dissolve Solution Preparation in Fume Hood weigh->dissolve Transfer carefully experiment In-vitro / In-vivo Experiment dissolve->experiment Administer with caution collect_solid Collect Solid Waste experiment->collect_solid Contaminated PPE, plasticware collect_liquid Collect Liquid Waste experiment->collect_liquid Unused solutions, media collect_sharps Collect Sharps Waste experiment->collect_sharps Contaminated needles, syringes dispose Dispose via Licensed Vendor collect_solid->dispose collect_liquid->dispose collect_sharps->dispose training Personnel Training emergency Emergency Preparedness (Spill Kit, Eyewash) hygiene Strict Personal Hygiene

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.